molecular formula C8H7ClN2O B1604448 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-69-2

5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1604448
CAS No.: 1020056-69-2
M. Wt: 182.61 g/mol
InChI Key: WMZGULOGDLMSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZGULOGDLMSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649807
Record name 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-69-2
Record name 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 7-Azaindole Core

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that are exceptionally adept at interacting with biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such "privileged scaffold." Its structural resemblance to purine has rendered it a highly successful mimic of the adenine core of ATP, making it a cornerstone in the design of competitive kinase inhibitors.[1][2] This guide focuses on a particularly significant derivative: 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The strategic placement of the chloro and methoxy substituents on this core structure provides medicinal chemists with a nuanced tool to modulate potency, selectivity, and pharmacokinetic properties, thereby offering a distinct advantage in the development of targeted therapies for a range of human diseases.

Physicochemical Properties and Structural Attributes

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
CAS Number 1020056-69-2[3]
Appearance Solid (form)[3]
InChI Key WMZGULOGDLMSBF-UHFFFAOYSA-N[3]
SMILES COc1c(Cl)cnc2[nH]ccc12[3]

The presence of the pyrrolo[2,3-b]pyridine core, a fused bicyclic aromatic system, imparts a degree of rigidity to the molecule. The chloro substituent at the 5-position and the methoxy group at the 4-position are key modulators of the electronic and steric properties of the pyridine ring, which in turn influences the molecule's interactions with target proteins.

Synthesis Strategies: A Focus on the 7-Azaindole Core

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the surveyed literature, its synthesis can be approached through established methodologies for constructing substituted 7-azaindoles. A plausible retrospective analysis suggests a multi-step sequence starting from a suitably substituted pyridine precursor.

A general and widely adopted strategy for the synthesis of the 7-azaindole scaffold involves the Fischer indole synthesis or variations thereof.[4] More contemporary and versatile methods often employ transition-metal-catalyzed cross-coupling reactions.[3][5]

A potential synthetic route could be envisioned as follows:

G cluster_0 Hypothetical Synthetic Pathway start Substituted 2-aminopyridine step1 Introduction of a leaving group at C3 (e.g., iodination) start->step1 step2 Sonogashira coupling with a protected acetylene step1->step2 Pd/Cu catalysis step3 Cyclization to form the pyrrole ring step2->step3 Base-mediated step4 Functional group interconversion (e.g., introduction of chloro and methoxy groups) step3->step4 product This compound step4->product

Caption: A generalized, hypothetical synthetic workflow for this compound.

It is important to note that the precise sequence of introducing the chloro and methoxy groups would be a critical consideration in any synthetic endeavor, as their directing effects could influence the regioselectivity of subsequent reactions. Patents are a likely source for detailed synthetic procedures for such specialized intermediates.[6][7][8]

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Pyrrole NH: A broad singlet is expected in the downfield region (δ 10-12 ppm).

  • Aromatic Protons: The protons on the pyrrole and pyridine rings will likely appear in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

  • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is anticipated around δ 3.8-4.0 ppm.

¹³C NMR (Predicted):

  • The spectrum will exhibit eight distinct carbon signals corresponding to the molecular formula C₈H₇ClN₂O.

  • The carbons of the aromatic rings will resonate in the typical downfield region (δ 100-160 ppm).

  • The methoxy carbon will appear as a singlet in the upfield region (δ 55-60 ppm).

For definitive structural confirmation, a comprehensive suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, would be essential.

Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by the electronic properties of the 7-azaindole core and the influence of its substituents. The pyrrole ring is generally more electron-rich than the pyridine ring, making it susceptible to electrophilic substitution. However, the pyridine nitrogen also imparts unique reactivity.

The true synthetic utility of this scaffold lies in its amenability to a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at various positions of the bicyclic core, enabling the exploration of a vast chemical space in drug discovery programs.

G cluster_reactions Key Cross-Coupling Reactions main This compound C2 C3 C6 suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids/Esters) main:p2->suzuki sonogashira Sonogashira (Terminal Alkynes) main:p2->sonogashira heck Heck (Alkenes) main:p6->heck buchwald Buchwald-Hartwig (Amines, Alcohols, Thiols) main:p1->buchwald

Caption: Versatility of the 7-azaindole core in various cross-coupling reactions.

Key Reaction Types:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to introduce aryl or heteroaryl moieties, often at the C2 or C3 positions of the pyrrole ring, by coupling with boronic acids or esters.[9]

  • Sonogashira Coupling: Enables the formation of carbon-carbon bonds between the azaindole core and terminal alkynes, providing access to a diverse range of functionalized derivatives.[3][5]

  • Heck Coupling: Facilitates the introduction of alkenyl groups, further expanding the structural diversity of accessible compounds.

  • Buchwald-Hartwig Amination: A powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at halogenated positions of the pyridine ring.[10]

The chloro and methoxy groups on the pyridine ring of the title compound will influence the regioselectivity and efficiency of these reactions. For instance, the chloro group can serve as a handle for nucleophilic aromatic substitution or as a site for cross-coupling reactions.

Central Role in Kinase Inhibitor Drug Discovery

The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine N7 with the kinase hinge region.

This compound, in particular, has been incorporated into inhibitors targeting a variety of kinases implicated in cancer and other diseases.

Notable Kinase Targets:

  • Colony-Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole scaffold is a key component of inhibitors targeting CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages.[9]

  • Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFRs, which are often dysregulated in various cancers.[6]

  • Met Proto-Oncogene, Receptor Tyrosine Kinase (Met): The pyrrolopyridine core has been utilized in the development of inhibitors of Met kinase, a key driver of tumorigenesis and metastasis.[11][12]

  • Janus Kinases (JAKs): The structural similarity of the pyrrolo[2,3-d]pyrimidine (a related scaffold) to adenine has been exploited in the design of potent and selective JAK inhibitors.[13]

Structure-Activity Relationship (SAR) Insights:

The 5-chloro and 4-methoxy substituents play a crucial role in fine-tuning the biological activity of these inhibitors.

  • The 5-Chloro Group: The presence of a chlorine atom at the 5-position can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket in the kinase active site. It can also improve metabolic stability and cell permeability.

  • The 4-Methoxy Group: The methoxy group, with its ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the aromatic system, can significantly impact inhibitor potency and selectivity.[14] Its presence can also modulate the solubility and metabolic profile of the compound.

The interplay between these two substituents allows for a nuanced optimization of the inhibitor's properties, highlighting the value of this compound as a building block in medicinal chemistry.

Experimental Protocols: Representative Cross-Coupling Reaction

While a specific protocol for the derivatization of this compound is not available, a general procedure for a Suzuki-Miyaura cross-coupling reaction on a related 7-azaindole scaffold is presented below to illustrate the experimental workflow.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a solution of the halo-7-azaindole (1.0 equiv) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added the corresponding boronic acid or ester (1.2-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.10 equiv) is added to the reaction mixture under the inert atmosphere.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

G cluster_0 Suzuki-Miyaura Coupling Workflow start Combine Halo-7-azaindole, Boronic Acid, and Base degas Degas with Inert Gas start->degas catalyst Add Palladium Catalyst degas->catalyst react Heat and Stir catalyst->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Purified Coupled Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a strategically important building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its 7-azaindole core provides a proven scaffold for ATP-competitive inhibition, while the 5-chloro and 4-methoxy substituents offer valuable handles for modulating potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around this privileged core, facilitated by a rich portfolio of cross-coupling reactions, holds significant promise for the discovery of next-generation targeted therapies. Further elucidation of its synthesis and reactivity will undoubtedly accelerate its application in the ongoing quest for novel and effective treatments for cancer and other debilitating diseases.

References

The Strategic Core: A Technical Guide to 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-4-methoxy-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of its chemical characteristics, a detailed synthesis protocol, and its strategic application in the development of potent and selective kinase inhibitors, with a focus on Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction: The Rise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery, serving as a bioisostere of indole with enhanced physicochemical properties such as improved solubility and metabolic stability.[1] The strategic incorporation of a nitrogen atom into the indole ring system modulates the electron distribution and hydrogen bonding capabilities of the molecule, often leading to enhanced target affinity and selectivity. Within this class, this compound (CAS 1020056-69-2) has emerged as a particularly useful synthon, offering multiple reaction sites for diversification and the introduction of pharmacophoric features.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1020056-69-2
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Solid
SMILES COc1c(Cl)cnc2[nH]ccc12
InChI Key WMZGULOGDLMSBF-UHFFFAOYSA-N

Synthesis Protocol: A Reliable Pathway to the Core Scaffold

While various methods exist for the synthesis of the 7-azaindole core, a reproducible and scalable protocol is paramount for its application in drug discovery programs. The following protocol outlines a common and effective route for the preparation of this compound.

Reaction Scheme:

Synthesis_of_this compound start 2-Amino-3-picoline intermediate1 2-Amino-5-chloro-3-picoline start->intermediate1 Chlorination (e.g., NCS) intermediate2 2-Amino-5-chloro-4-nitro-3-picoline intermediate1->intermediate2 Nitration (e.g., HNO3/H2SO4) intermediate3 2-Amino-5-chloro-4-methoxy-3-picoline intermediate2->intermediate3 Methoxylation (e.g., NaOMe) product This compound intermediate3->product Cyclization (e.g., with a C2 synthon)

Caption: A representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Step 1: Chlorination of 2-Amino-3-picoline. To a solution of 2-amino-3-picoline in a suitable solvent such as dichloromethane, N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion. The resulting 2-amino-5-chloro-3-picoline is then isolated and purified.

  • Step 2: Nitration of 2-Amino-5-chloro-3-picoline. The chlorinated intermediate is carefully added to a mixture of nitric acid and sulfuric acid at low temperature. The reaction is stirred until the formation of 2-amino-5-chloro-4-nitro-3-picoline is complete. The product is isolated by careful quenching of the reaction mixture with ice and subsequent filtration.

  • Step 3: Methoxylation of 2-Amino-5-chloro-4-nitro-3-picoline. The nitro-substituted intermediate is treated with a solution of sodium methoxide in methanol. The reaction is typically heated to facilitate the nucleophilic aromatic substitution of the nitro group with a methoxy group, yielding 2-amino-5-chloro-4-methoxy-3-picoline.

  • Step 4: Cyclization to form the Pyrrole Ring. The final step involves the construction of the pyrrole ring. This can be achieved through various methods, a common one being the reaction with a suitable C2 synthon, such as chloroacetaldehyde, followed by cyclization under basic conditions. This yields the target compound, this compound.

Application in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies

The strategic placement of the chloro and methoxy groups on the 7-azaindole scaffold of this compound provides medicinal chemists with versatile handles for further functionalization. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are common motifs in kinase inhibitors.

Suzuki-Miyaura_Coupling start This compound product 5-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine start->product reagent Arylboronic Acid/Ester reagent->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->product

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Experimental Protocol: Synthesis of a 5-Aryl-4-methoxy-7-azaindole Derivative

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

This methodology has been instrumental in the synthesis of inhibitors targeting kinases such as CSF1R and FGFR, where the introduced aryl group often plays a crucial role in binding to the kinase active site.[2][3]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the 5-position of the 7-azaindole core, a key structural modification in many kinase inhibitors.

Buchwald-Hartwig_Amination start This compound product 5-Amino-4-methoxy-1H-pyrrolo[2,3-b]pyridine start->product reagent Amine (R-NH2 or R2NH) reagent->product catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) catalyst->product

Caption: Generalized Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of a 5-Amino-4-methoxy-7-azaindole Derivative

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong base (e.g., sodium tert-butoxide or LHMDS).

  • The desired primary or secondary amine (1.1-1.5 eq.) and an anhydrous aprotic solvent (e.g., toluene or dioxane) are added.

  • The reaction mixture is heated to a temperature typically ranging from 80-110 °C.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 5-amino-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

The amino group introduced via this method can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for further elaboration of the inhibitor scaffold.

Case Studies: Targeting CSF1R and FGFR in Oncology

The utility of this compound as a core intermediate is exemplified in the development of inhibitors for CSF1R and FGFR, two important targets in cancer therapy.

  • CSF1R Inhibitors: Aberrant CSF1R signaling is implicated in various cancers by promoting the survival and proliferation of tumor-associated macrophages.[4][5] The 7-azaindole scaffold derived from this compound has been successfully employed to generate potent and selective CSF1R inhibitors.[2]

  • FGFR Inhibitors: The FGFR signaling pathway is frequently dysregulated in a variety of cancers, making it an attractive target for therapeutic intervention.[3][6] Derivatives of this compound have been shown to exhibit potent inhibitory activity against FGFRs.[6][7]

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

This compound stands out as a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its amenability to a range of powerful cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of lead compounds. The insights provided in this technical guide underscore the strategic importance of this 7-azaindole derivative in the ongoing quest for novel and effective targeted cancer therapies.

References

An In-Depth Technical Guide to 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide focuses on the molecular structure, synthesis, and potential therapeutic applications of a key derivative, 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine. This compound serves as a crucial intermediate in the development of targeted therapies, particularly kinase inhibitors for oncology. We will delve into its chemical properties, provide a detailed plausible synthetic route, analyze its spectroscopic characterization, and explore its role in the broader context of drug discovery, supported by authoritative references.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's electronic properties, enhancing its ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets. This has made the 7-azaindole moiety a highly sought-after component in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrrolo[2,3-b]pyridine core has been successfully incorporated into drugs targeting a range of kinases, including those involved in inflammatory disorders and viral infections.[1]

The subject of this guide, this compound, is a specifically functionalized derivative that offers medicinal chemists multiple points for further chemical modification. The chloro and methoxy substituents on the pyridine ring influence the molecule's reactivity and its potential interactions within the ATP-binding pocket of kinases, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability.[1]

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in drug development.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[2]
Molecular Weight 182.61 g/mol [2]
CAS Number 1020056-69-2[2]
Appearance Solid[2]
SMILES String COc1c(Cl)cnc2[nH]ccc12[2]
InChI Key WMZGULOGDLMSBF-UHFFFAOYSA-N[2]

These properties are essential for dosage form development, preclinical absorption, distribution, metabolism, and excretion (ADME) studies, and for ensuring the compound's suitability for various experimental conditions.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of related 7-azaindole derivatives. The proposed pathway involves a multi-step process starting from commercially available 7-azaindole.

Proposed Synthetic Workflow:

Synthesis_Workflow start 7-Azaindole step1 N-Oxidation (H2O2) start->step1 intermediate1 7-Azaindole-N-oxide step1->intermediate1 step2 Chlorination (POCl3, DIPEA) intermediate1->step2 intermediate2 4-Chloro-7-azaindole step2->intermediate2 step3 Methoxylation (NaOMe, Methanol) intermediate2->step3 intermediate3 4-Methoxy-7-azaindole step3->intermediate3 step4 Chlorination (NCS, Acetonitrile) intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Azaindole-N-oxide

  • To a solution of 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF), add hydrogen peroxide dropwise at a controlled temperature (e.g., 5 °C).[3]

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, add n-hexane to precipitate the product.[3]

  • Filter the solid, wash with n-hexane, and dry under vacuum to yield 7-azaindole-N-oxide.[3]

Causality: The N-oxidation of the pyridine ring is a crucial activation step. The resulting N-oxide is more susceptible to nucleophilic attack, facilitating the introduction of a substituent at the 4-position.

Step 2: Synthesis of 4-Chloro-7-azaindole

  • Dissolve 7-azaindole-N-oxide in acetonitrile.

  • Add phosphorus oxychloride (POCl₃) to the solution.[3]

  • Add diisopropylethylamine (DIPEA) dropwise as a catalyst, and heat the reaction mixture to reflux (80-100 °C) for several hours.[3][4]

  • After completion, remove the solvent and excess POCl₃ under reduced pressure.

  • Carefully quench the reaction mixture and adjust the pH to basic, leading to the precipitation of the product.

  • Filter, wash with water, and dry to obtain 4-Chloro-7-azaindole.

Causality: The use of POCl₃ is a standard method for the chlorination of N-oxides. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the reaction to completion and improving the yield.[4]

Step 3: Synthesis of 4-Methoxy-7-azaindole

  • Suspend 4-Chloro-7-azaindole in methanol.

  • Add a solution of sodium methoxide (NaOMe) in methanol.[3]

  • Heat the mixture to reflux (110-130 °C) and monitor the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 4-Methoxy-7-azaindole.

Causality: This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride at the activated 4-position of the pyridine ring.

Step 4: Synthesis of this compound

  • Dissolve 4-Methoxy-7-azaindole in a suitable solvent like acetonitrile.

  • Add N-chlorosuccinimide (NCS) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent in vacuo and purify the crude product by column chromatography to yield the final compound, this compound.

Causality: The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. NCS is a mild and effective electrophilic chlorinating agent for such systems. The 5-position is often a site of favorable electrophilic attack on the 7-azaindole nucleus.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is scarce, the expected spectral data can be predicted based on the analysis of closely related structures.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole and pyridine ring protons, as well as the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all eight carbon atoms in the molecule, with chemical shifts influenced by the electronegativity of the attached atoms (N, O, Cl).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₈H₇ClN₂O). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (from the pyrrole ring), C-H stretching (aromatic and methyl), C=C and C=N stretching (aromatic rings), and C-O stretching (methoxy group).

Role in Drug Discovery and Development

The this compound scaffold is of significant interest to drug development professionals due to its prevalence in kinase inhibitors.

Kinase Inhibition

The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site. The substituents at the 4 and 5-positions project into the solvent-exposed region and the hydrophobic pocket of the kinase, respectively, allowing for the modulation of potency and selectivity.

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of a variety of kinases, including:

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages, implicated in various inflammatory diseases and cancers.[5]

  • Cyclin-Dependent Kinase 8 (CDK8): A component of the Mediator complex that regulates transcription, and an emerging target in colorectal cancer.[6]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.

The 5-chloro substituent can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket, while the 4-methoxy group can influence solubility and engage in hydrogen bonding interactions.

Future Perspectives

The versatility of the this compound core makes it an attractive starting point for the generation of compound libraries for high-throughput screening against a wide array of kinase targets. Further derivatization at the N1 position of the pyrrole ring and the remaining open positions on the scaffold can lead to the discovery of novel, potent, and selective kinase inhibitors with therapeutic potential in oncology and beyond.

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The inherent biological relevance of the 7-azaindole scaffold, combined with the specific functionalization of this derivative, positions it as a valuable building block for the development of next-generation targeted therapies. This guide provides a foundational understanding for researchers and scientists working to leverage the potential of this privileged heterocyclic system.

References

The Therapeutic Potential of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has positioned it as a core component in a multitude of biologically active molecules, particularly as kinase inhibitors[1][2]. The strategic placement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding sites of various kinases, making it a versatile framework for the design of targeted therapeutics[2]. This guide focuses on a specific, yet highly promising, subset of this family: the 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. The unique electronic and steric properties conferred by the chloro and methoxy substituents at the 5 and 4 positions, respectively, offer a distinct advantage in the modulation of specific biological targets.

Core Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. While specific synthetic protocols for a wide range of derivatives are often proprietary, the general approaches can be inferred from the broader literature on pyrrolopyridine synthesis. A common strategy involves the construction of the bicyclic ring system followed by functionalization at key positions.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic approach for generating diverse libraries of this compound derivatives, amenable to structure-activity relationship (SAR) studies.

Itk_Signaling_Pathway Simplified Itk Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Itk Itk LAT_SLP76->Itk PLCy1 PLCγ1 Itk->PLCy1 PIP2 PIP2 PLCy1->PIP2 hydrolyzes IP3_DAG IP3 and DAG (Second Messengers) PIP2->IP3_DAG Ca_PKC Ca2+ influx / PKC activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Cytokine Cytokine Production (e.g., IL-2, IFN-γ) NFAT_AP1_NFkB->Cytokine Inhibitor 5-Chloro-4-methoxy-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->Itk Inhibits

References

An In-depth Technical Guide to 5-Chloro-4-methoxy-7-azaindole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole core is a cornerstone in medicinal chemistry, recognized for its ability to mimic the purine structure and serve as a versatile scaffold in the design of targeted therapeutics. This guide focuses on a key derivative, 5-Chloro-4-methoxy-7-azaindole, a heterocyclic building block increasingly utilized in the development of kinase inhibitors and other novel drug candidates. We will delve into its synthesis, chemical properties, and burgeoning applications, providing a comprehensive resource for researchers in the field. The introduction of chloro and methoxy substituents on the 7-azaindole framework significantly influences its electronic properties and binding interactions, making it a valuable intermediate in the quest for more potent and selective therapeutic agents.[1]

The 7-Azaindole Scaffold: A Foundation for Therapeutic Innovation

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a frequent choice in the design of kinase inhibitors.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that enhances binding affinity to target proteins.[1] This has led to the development of several successful drugs and clinical candidates incorporating the 7-azaindole core.[1]

The strategic functionalization of the 7-azaindole ring system is a key aspect of modern drug design. The introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacological profile, including potency and selectivity.[3][4] The focus of this guide, 5-Chloro-4-methoxy-7-azaindole, is a prime example of such a strategically substituted scaffold.

Synthesis and Chemical Properties of 5-Chloro-4-methoxy-7-azaindole

The synthesis of 5-Chloro-4-methoxy-7-azaindole typically involves a multi-step process, often starting from a more readily available substituted pyridine derivative. While a definitive, publicly available, step-by-step protocol for this specific compound is not extensively detailed in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for related azaindole derivatives.

A common strategy involves the initial construction of a substituted 7-azaindole core, followed by functionalization at the 4 and 5 positions. A likely precursor for the synthesis of 5-Chloro-4-methoxy-7-azaindole is a di-halogenated 7-azaindole, such as 4,5-dichloro-7-azaindole. The synthesis would then proceed via a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway:

Synthetic Pathway Start 4,5-Dichloro-7-azaindole Intermediate 5-Chloro-4-methoxy-7-azaindole Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Intermediate

Caption: Proposed synthesis of 5-Chloro-4-methoxy-7-azaindole.

In this proposed pathway, the more reactive chlorine atom at the 4-position of the 7-azaindole ring is displaced by a methoxy group from sodium methoxide. The reaction is typically carried out in a suitable solvent such as methanol at an elevated temperature. The difference in reactivity of the two chlorine atoms allows for a regioselective substitution.

Key Chemical Properties:

PropertyValueSource
CAS Number 1020056-69-2
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Solid (form)[3]

Further detailed experimental data such as melting point, solubility, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) are not consistently reported in publicly accessible literature and would typically be determined empirically in a research setting.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] The strategic placement of the chloro and methoxy groups in 5-Chloro-4-methoxy-7-azaindole can significantly influence its interaction with the kinase active site. The chlorine atom can form halogen bonds and occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability.

While specific kinase targets for 5-Chloro-4-methoxy-7-azaindole are not extensively documented in public literature, its structural motifs are present in numerous patented kinase inhibitors. This suggests its utility as a key intermediate in the synthesis of compounds targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Illustrative Workflow for Kinase Inhibitor Development:

Kinase Inhibitor Development cluster_0 Scaffold-Based Drug Design cluster_1 Screening and Optimization cluster_2 Preclinical Development A 5-Chloro-4-methoxy-7-azaindole (Core Scaffold) B Library Synthesis (Diverse Substituents) A->B Chemical Modification C High-Throughput Screening (Kinase Panel) B->C Biological Assay D Hit Identification & Lead Optimization C->D Data Analysis E In vitro & In vivo Efficacy Studies D->E F ADME/Tox Profiling D->F G Clinical Candidate E->G F->G

Caption: Generalized workflow for developing kinase inhibitors.

Experimental Protocols: A Generalized Approach

General Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: A solution of the starting material, 4,5-dichloro-7-azaindole, is prepared in a suitable anhydrous solvent, such as methanol or N,N-dimethylformamide (DMF), in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: A solution of sodium methoxide in methanol is added to the reaction mixture. The molar equivalent of the methoxide is carefully controlled to favor monosubstitution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-Chloro-4-methoxy-7-azaindole.

Note: This is a generalized protocol and the specific reaction conditions, including solvent, temperature, reaction time, and purification method, would require optimization for this particular transformation.

Conclusion and Future Directions

5-Chloro-4-methoxy-7-azaindole represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis, while not yet extensively detailed in the public domain, is achievable through established synthetic methodologies. The presence of the chloro and methoxy groups on the privileged 7-azaindole scaffold provides chemists with a powerful tool to modulate the properties of potential drug candidates.

Future research in this area will likely focus on the development and publication of robust and scalable synthetic routes to this and related compounds. Furthermore, detailed investigations into the biological activity of derivatives of 5-Chloro-4-methoxy-7-azaindole against a wide range of kinase targets will be crucial to fully realize its therapeutic potential. As our understanding of the kinome and its role in disease continues to expand, we can expect to see the 7-azaindole scaffold, and specifically functionalized derivatives like 5-Chloro-4-methoxy-7-azaindole, play an increasingly important role in the development of next-generation targeted therapies.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known in the scientific community as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, combined with the unique electronic properties imparted by the pyridine nitrogen, has rendered it a cornerstone in the development of a multitude of therapeutic agents. This guide provides an in-depth exploration of the historical journey of the pyrrolo[2,3-b]pyridine core, from its initial synthesis to its current prominence in drug discovery. We will dissect the evolution of its synthetic methodologies, chart the discovery of its profound biological activities, and offer insights into the structure-activity relationships that have guided the development of potent kinase inhibitors and other pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic system.

The Genesis of a Privileged Scaffold: Early Discovery and Synthesis

The story of pyrrolo[2,3-b]pyridine is one of incremental yet significant advances in heterocyclic chemistry. While the parent indole was first isolated in the 19th century, its aza-analogs emerged from the laboratories of chemists exploring the vast landscape of nitrogen-containing bicyclic systems.

The foundational work on the synthesis of the 7-azaindole core can be traced back to the early 20th century. One of the pioneering methods is the Tschitschibabin (Chichibabin) synthesis , which involves the reaction of a 3-picoline with a nitrile in the presence of a strong base like sodium amide. While initially developed for pyridines, its application to the formation of fused systems was a logical extension.[1][2]

A significant milestone in the accessibility of the 7-azaindole scaffold was the work of Michael M. Robison and Bonnie L. Robison . In a 1955 publication in the Journal of the American Chemical Society, they detailed a practical synthesis of 7-azaindole and its conversion to 7-azatryptophan.[3] This work was instrumental in making the core readily available for further investigation and biological screening.

These early syntheses, while groundbreaking, often required harsh reaction conditions and were limited in their substrate scope. The inherent electron-deficient nature of the pyridine ring made many classical indole syntheses, such as the Fischer and Bartoli methods, less efficient for producing azaindoles.[4][5] This challenge spurred chemists to develop more versatile and higher-yielding synthetic routes in the decades that followed.

The Evolution of Synthetic Strategy: From Classical Reactions to Modern Catalysis

The synthetic toolkit for accessing the pyrrolo[2,3-b]pyridine core has expanded dramatically over the years. This evolution reflects broader trends in organic chemistry, particularly the advent of transition-metal catalysis.

Classical Annulation Strategies

Several classical named reactions have been adapted for the synthesis of 7-azaindoles, each with its own set of advantages and limitations.

  • Madelung Synthesis: This intramolecular cyclization of an N-(2-picolyl)formamidine derivative using a strong base can provide the 7-azaindole core.

  • Bartoli Indole Synthesis: While less efficient for electron-deficient pyridines, this reaction of a nitro-pyridine with a vinyl Grignard reagent can be used to construct the pyrrole ring.[5]

  • Fischer Indole Synthesis: Similar to the Bartoli synthesis, the Fischer synthesis, which involves the cyclization of a pyridine-derived hydrazone, is often hampered by the electronics of the pyridine ring.[5]

These methods, while historically important, have largely been superseded by more modern and efficient approaches.

The Era of Transition-Metal Catalysis

The late 20th and early 21st centuries witnessed a revolution in the synthesis of pyrrolo[2,3-b]pyridines, driven by the power of transition-metal catalysis. These methods offer milder reaction conditions, greater functional group tolerance, and the ability to construct the scaffold with a high degree of control.

A general workflow for modern synthetic approaches is depicted below:

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product Pyridine Substituted Pyridine Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Pyridine->Coupling Halogenated Pyridine Pyrrole Substituted Pyrrole Pyrrole->Coupling Boronic Acid/Ester or Alkyne Cyclization Intramolecular Cyclization Coupling->Cyclization Functionalized Intermediate Azaindole Pyrrolo[2,3-b]pyridine (7-Azaindole) Cyclization->Azaindole

Caption: Modern synthetic workflow for pyrrolo[2,3-b]pyridines.

Key transition-metal catalyzed reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Reaction of a halogenated pyridine with a pyrrole-boronic acid derivative.[6]

    • Sonogashira Coupling: Coupling of a halogenated pyridine with a terminal alkyne, followed by intramolecular cyclization.[6]

    • Buchwald-Hartwig Amination: Intramolecular amination to form the pyrrole ring.

  • Rhodium-Catalyzed C-H Activation: Direct coupling of 2-aminopyridines with alkynes.[7]

  • Iron-Catalyzed Cyclization: Microwave-assisted cyclization of o-haloaromatic amines and terminal alkynes.[8]

These modern methods have not only made the pyrrolo[2,3-b]pyridine core more accessible but have also enabled the synthesis of a vast array of substituted derivatives for biological evaluation.[9][10]

From Obscurity to Oncology: The Biological Significance of Pyrrolo[2,3-b]pyridines

The initial interest in pyrrolo[2,3-b]pyridines was largely academic. However, the discovery of their potent and diverse biological activities in the latter half of the 20th century propelled them to the forefront of drug discovery.

Nature's Blueprint: Azaindole-Containing Natural Products

While the pyrrolo[2,3-b]pyridine core itself is rare in nature, related azaindole scaffolds are found in a number of biologically active natural products.[11] The discovery of these compounds provided a crucial impetus for the synthesis and investigation of their synthetic analogs. Notable examples include:

  • Variolin B: Isolated from the Antarctic sponge Kirkpatrickia variolosa, this compound exhibits potent cytotoxicity and has served as a lead for the development of kinase inhibitors.[12]

  • Meriolins: These synthetic hybrids of the marine natural products meriadinins and variolins are potent inhibitors of cyclin-dependent kinases (CDKs) and have pro-apoptotic and antiproliferative properties.[11]

The biological activity of these natural products hinted at the potential of the azaindole scaffold to interact with key biological targets.

The Rise of Kinase Inhibitors

The true explosion of interest in pyrrolo[2,3-b]pyridines came with the realization that they are exceptional scaffolds for the design of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole core acts as an excellent mimic of the adenine hinge-binding region of ATP, the natural substrate for kinases.

G cluster_0 Kinase Inhibition Azaindole Pyrrolo[2,3-b]pyridine (ATP Mimic) Kinase Kinase Active Site (Hinge Region) Azaindole->Kinase Binds to Hinge Region ATP ATP ATP->Kinase Natural Substrate (Binding is Blocked)

Caption: Pyrrolo[2,3-b]pyridine as an ATP-competitive kinase inhibitor.

This has led to the development of numerous pyrrolo[2,3-b]pyridine-based kinase inhibitors, some of which have achieved clinical success:

  • Vemurafenib (Zelboraf®): An inhibitor of the B-RAF V600E mutated kinase, approved for the treatment of late-stage melanoma.[4]

  • Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF1R) inhibitor used to treat tenosynovial giant cell tumor.[12]

The versatility of the scaffold has allowed for its application in targeting a wide range of kinases, including:

Kinase TargetTherapeutic AreaRepresentative Compounds/Studies
B-RAF Cancer (Melanoma)Vemurafenib[4]
CDKs CancerMeriolins, various synthetic derivatives[11]
Cdc7 Cancer1H-pyrrolo[2,3-b]pyridine derivatives[9]
FGFR Cancer1H-pyrrolo[2,3-b]pyridine derivatives
GSK-3β Alzheimer's Disease1H-pyrrolo[2,3-b]pyridine derivatives
PDE4B CNS Disorders1H-pyrrolo[2,3-b]pyridine-2-carboxamides[13]

Structure-Activity Relationships (SAR): A Chemist's Guide to Potency and Selectivity

The development of potent and selective pyrrolo[2,3-b]pyridine-based drugs has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed how modifications at different positions of the scaffold influence its biological activity.

  • N1 Position (Pyrrole Nitrogen): Substitution at this position is often crucial for modulating potency and pharmacokinetic properties. In many kinase inhibitors, an unsubstituted N1-H is important for hydrogen bonding with the kinase hinge region.[11]

  • C2 and C3 Positions (Pyrrole Ring): These positions are often used to introduce substituents that occupy hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

  • C4, C5, and C6 Positions (Pyridine Ring): Modification of the pyridine ring can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.

The interplay of these substitutions allows for the fine-tuning of the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical context, this section details a representative modern synthesis of a substituted 7-azaindole derivative, adapted from published procedures.

Synthesis of a 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is based on the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[1][14]

Materials:

  • 2-Fluoro-3-picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diisopropylamine (2.1 eq) in anhydrous THF at -40 °C under an inert atmosphere (e.g., argon), add n-BuLi (2.1 eq) dropwise. Stir the resulting solution for 30 minutes at -40 °C to form lithium diisopropylamide (LDA).

  • To the LDA solution, add 2-fluoro-3-picoline (1.0 eq) dropwise, maintaining the temperature at -40 °C. Stir for 1 hour.

  • Add benzonitrile (1.2 eq) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-7-azaindole.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The journey of the pyrrolo[2,3-b]pyridine scaffold from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry and the importance of understanding structure-activity relationships. Its ability to serve as a versatile and effective ATP-mimetic has solidified its place in the arsenal of medicinal chemists, particularly in the fight against cancer.

The future of pyrrolo[2,3-b]pyridine chemistry will likely focus on the development of even more selective and potent inhibitors for a wider range of biological targets. New synthetic methodologies will continue to emerge, enabling the creation of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. As our understanding of the molecular basis of disease deepens, the enduring pyrrolo[2,3-b]pyridine scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapeutics.

References

Unlocking the Therapeutic Potential of 5-Chloro-4-methoxy-7-azaindole: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions have led to the development of several FDA-approved drugs.[1] This guide delves into the untapped potential of a novel derivative, 5-Chloro-4-methoxy-7-azaindole. By synergistically combining the known benefits of chloro and methoxy substitutions, this compound presents a compelling starting point for innovative drug discovery programs. We will explore rationales for its synthesis, propose detailed experimental workflows for its biological evaluation, and outline promising research avenues in oncology and neuropharmacology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the next generation of 7-azaindole-based therapeutics.

The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

The 7-azaindole ring system, a bioisostere of indole and purine, has garnered significant attention in drug discovery due to its versatile biological activities.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties, such as solubility and pKa, and enhances its ability to interact with biological targets.[2]

A critical feature of the 7-azaindole nucleus is its capacity to act as a hinge-binding motif in protein kinases. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP with the kinase hinge region.[1] This has led to the successful development of numerous kinase inhibitors, including the BRAF inhibitor vemurafenib.

Furthermore, the 7-azaindole scaffold is amenable to functionalization at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This chemical tractability makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.

Strategic Substitutions: The Role of Chloro and Methoxy Groups

The introduction of chloro and methoxy substituents onto the 7-azaindole core is a well-established strategy to enhance the therapeutic potential of the resulting molecules.

The Chloro Substituent: Enhancing Binding and Modulating Reactivity

Halogenation, particularly chlorination, is a common tactic in medicinal chemistry to improve the pharmacological profile of a compound. The chloro group can participate in halogen bonding, a non-covalent interaction with protein backbones that can significantly enhance binding affinity. It also increases lipophilicity, which can improve cell permeability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the aromatic system, influencing its reactivity and metabolic stability.

The Methoxy Group: A Versatile Modulator of Physicochemical and Pharmacokinetic Properties

The methoxy group is a prevalent substituent in approved drugs and offers several advantages.[4] It can act as a hydrogen bond acceptor and its conformational flexibility allows it to probe and fit into various protein pockets.[5] The methoxy group can also improve metabolic stability by blocking potential sites of oxidation.[6] However, it's important to note that the methoxy group itself can be a site of metabolism (O-demethylation), which needs to be considered during drug design.[6] In the context of kinase inhibitors, methoxy groups have been shown to contribute to both potency and selectivity.[7]

Proposed Synthesis of 5-Chloro-4-methoxy-7-azaindole

To date, the synthesis of 5-Chloro-4-methoxy-7-azaindole has not been explicitly described in the literature, presenting an opportunity for novel synthetic exploration. Based on established methods for the synthesis of substituted 7-azaindoles, a potential synthetic route is proposed below. The synthesis of the related 5-bromo-4-chloro-3-nitro-7-azaindole suggests the feasibility of introducing multiple substituents on the 7-azaindole ring.[8]

Proposed Retrosynthetic Analysis

G Target 5-Chloro-4-methoxy-7-azaindole Intermediate1 4-Methoxy-7-azaindole Target->Intermediate1 Chlorination Intermediate2 4-Hydroxy-7-azaindole Intermediate1->Intermediate2 O-Methylation StartingMaterial Commercially Available Pyridine Derivative Intermediate2->StartingMaterial Ring Formation (e.g., Bartoli or Fischer Indole Synthesis)

Caption: Retrosynthetic analysis for 5-Chloro-4-methoxy-7-azaindole.

Step-by-Step Synthetic Protocol
  • Synthesis of 4-Hydroxy-7-azaindole: This intermediate can be synthesized from a suitably substituted pyridine derivative using established indole synthesis methodologies such as the Bartoli or Fischer indole synthesis.[9][10]

  • O-Methylation to 4-Methoxy-7-azaindole: The hydroxyl group of 4-hydroxy-7-azaindole can be methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Regioselective Chlorination: The final step involves the regioselective chlorination of 4-methoxy-7-azaindole at the C5 position. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS). The reaction conditions would need to be carefully optimized to ensure the desired regioselectivity. An alternative approach could involve a directed metalation-halogenation strategy.

Potential Research Areas and Experimental Workflows

The unique combination of a privileged scaffold with strategically placed substituents makes 5-Chloro-4-methoxy-7-azaindole a compelling candidate for investigation in several therapeutic areas.

Oncology: Targeting Protein Kinases

Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, the primary area of investigation for 5-Chloro-4-methoxy-7-azaindole should be in oncology, with a focus on protein kinase inhibition.[11][12]

G cluster_0 Primary Screening cluster_1 Hit Validation & Selectivity cluster_2 Cellular & In Vivo Evaluation A Synthesized 5-Chloro-4-methoxy-7-azaindole B Broad Kinase Panel Screen (e.g., KinomeScan) A->B C Identified Kinase Hits D In vitro IC50 Determination (Biochemical Assays) C->D E Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) D->E F Validated Hits G Cancer Cell Line Proliferation Assays F->G H Downstream Signaling Pathway Analysis (Western Blot) G->H I In vivo Xenograft Studies H->I

Caption: Proposed workflow for kinase inhibitor screening.

  • Broad Kinase Panel Screen: Utilize a commercial service like Eurofins' KinomeScan™ to profile the compound against a large panel of human kinases at a single concentration (e.g., 1 µM). This will provide an initial overview of its kinase selectivity profile.

  • IC50 Determination: For the most promising hits from the primary screen, perform dose-response studies using in vitro biochemical assays (e.g., ADP-Glo™, Z'-LYTE™) to determine the half-maximal inhibitory concentration (IC50).

  • Cellular Target Engagement: Confirm that the compound engages its intended target in a cellular context using technologies like NanoBRET™ or Cellular Thermal Shift Assay (CETSA). This is a critical step to validate on-target activity.

  • Cancer Cell Line Proliferation Assays: Evaluate the anti-proliferative activity of the compound in a panel of cancer cell lines relevant to the identified kinase targets. Use a standard assay like the CellTiter-Glo® Luminescent Cell Viability Assay to determine the GI50 (concentration for 50% growth inhibition).

  • Western Blot Analysis: Treat relevant cancer cell lines with the compound and analyze the phosphorylation status of downstream substrates of the target kinase by Western blot to confirm the mechanism of action.

  • In Vivo Xenograft Studies: For compounds with potent cellular activity and a favorable in vitro ADME profile, evaluate their anti-tumor efficacy in mouse xenograft models.

Neuropharmacology: Exploring CNS-Active Potential

Azaindole derivatives have also shown promise as ligands for central nervous system (CNS) targets, including dopamine and serotonin receptors.[2][13] The methoxy group, in particular, is a common feature in CNS-active drugs. Therefore, a secondary research avenue for 5-Chloro-4-methoxy-7-azaindole is in the area of neuropharmacology.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 In Vivo Behavioral Models A 5-Chloro-4-methoxy-7-azaindole B CNS Target Panel Screen (e.g., GPCRs, Ion Channels) A->B C Identified CNS Targets D Radioligand Binding Assays (Ki determination) C->D E Functional Assays (e.g., Calcium Flux, cAMP) D->E F Validated Hits G Animal Models of Neurological Disorders (e.g., Anxiety, Depression, Cognition) F->G

Caption: Proposed workflow for CNS target screening.

  • CNS Target Panel Screen: Profile the compound against a panel of CNS-relevant targets, including G-protein coupled receptors (GPCRs) and ion channels, using a commercially available service.

  • Radioligand Binding Assays: For identified hits, perform saturation and competition binding assays using radiolabeled ligands to determine the binding affinity (Ki) of the compound for the target receptor.

  • Functional Assays: Characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator using appropriate in vitro functional assays (e.g., calcium flux for GPCRs, patch-clamp electrophysiology for ion channels).

  • In Vivo Behavioral Models: For compounds with potent in vitro activity and blood-brain barrier permeability, evaluate their efficacy in relevant animal models of neurological and psychiatric disorders.

Data Summary and Physicochemical Properties

As 5-Chloro-4-methoxy-7-azaindole is a novel compound, experimental data is not yet available. The following table provides predicted physicochemical properties to guide initial experimental design.

PropertyPredicted ValueMethod
Molecular Weight196.62 g/mol ---
LogP2.5ChemDraw
pKa (most basic)4.2ChemDraw
H-bond Donors1---
H-bond Acceptors3---
Rotatable Bonds1---

Conclusion

5-Chloro-4-methoxy-7-azaindole represents a novel and promising scaffold for the development of new therapeutics. By leveraging the well-established advantages of the 7-azaindole core and the strategic incorporation of chloro and methoxy substituents, this compound is primed for investigation as a potential kinase inhibitor for oncology applications and as a CNS-active agent. The proposed synthetic route and detailed experimental workflows provide a clear path forward for researchers to unlock the full therapeutic potential of this exciting new molecule. The exploration of such novel chemical matter is essential for the continued advancement of drug discovery and the development of life-saving medicines.

References

Methodological & Application

Synthesis of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: An Essential Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to both purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets.[1][2] Consequently, derivatives of 7-azaindole are integral components of numerous kinase inhibitors and other therapeutic agents.[3] The targeted synthesis of specifically functionalized 7-azaindoles is therefore of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the elaboration of more complex bioactive molecules.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available dichlorinated precursor. The chosen synthetic strategy leverages the inherent electronic properties of the 7-azaindole ring system to control the regiochemical outcome of the methoxylation step.

The proposed and validated synthetic pathway commences with the commercially available 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine . This starting material obviates the need for potentially complex and low-yielding halogenation steps on the parent 7-azaindole ring. The core of this synthetic protocol lies in the selective displacement of the C4-chloro substituent with a methoxy group.

Mechanistic Rationale for Regioselective Methoxylation

The regioselectivity of the nucleophilic aromatic substitution is dictated by the electronic landscape of the 4,5-dichloro-7-azaindole core. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C5 position. This heightened reactivity is a consequence of two primary factors:

  • Inductive and Mesomeric Effects of the Pyridine Nitrogen: The electron-withdrawing nitrogen atom in the pyridine ring depletes electron density from the C4 and C6 positions, making them more electrophilic.

  • Stabilization of the Meisenheimer Intermediate: The addition of a nucleophile at the C4 position generates a negatively charged intermediate (a Meisenheimer complex) that is effectively stabilized by resonance delocalization involving both the pyridine and pyrrole rings.[4][5][6] The pyridine nitrogen plays a crucial role in this stabilization. In contrast, nucleophilic attack at the C5 position results in a less stable intermediate.

This inherent reactivity profile allows for a highly selective and high-yielding synthesis of the desired this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward, one-step conversion of the starting material to the final product.

Synthesis_Workflow start 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine reagents Sodium Methoxide (NaOMe) Methanol (MeOH) Heat start->reagents product This compound reagents->product caption Synthetic route to the target compound.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound from 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridineC₇H₄Cl₂N₂187.031142192-58-2Sigma-Aldrich
Sodium Methoxide (25 wt% solution in Methanol)CH₃NaO54.02124-41-4Major commercial suppliers
Methanol (Anhydrous)CH₄O32.0467-56-1Major commercial suppliers
Saturated Aqueous Ammonium Chloride SolutionNH₄Cl53.4912125-02-9Major commercial suppliers
Ethyl AcetateC₄H₈O₂88.11141-78-6Major commercial suppliers
Brine (Saturated Aqueous Sodium Chloride)NaCl58.447647-14-5Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Major commercial suppliers
Reaction Procedure
  • Reaction Setup: To a solution of 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.35 mmol) in anhydrous methanol (20 mL) in a sealed tube or a pressure vessel, add a 25 wt% solution of sodium methoxide in methanol (4.6 ml, 21.4 mmol).

    • Expert Insight: The use of a sealed tube or pressure vessel is crucial to prevent the evaporation of methanol at the elevated reaction temperature, ensuring the reaction goes to completion.

  • Heating: Seal the vessel and heat the reaction mixture to 120 °C with stirring for 16 hours.

    • Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the methanol.

  • Extraction: To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of ammonium chloride (20 mL) and brine (20 mL).

    • Causality Explanation: The ammonium chloride wash is performed to neutralize any remaining sodium methoxide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound
PropertyValue
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
CAS Number 1020056-69-2
¹H NMR (400 MHz, DMSO-d₆) δ 11.85 (s, 1H), 7.42 (t, J = 2.8 Hz, 1H), 7.29 (s, 1H), 6.51 (dd, J = 3.4, 1.8 Hz, 1H), 4.01 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 150.2, 148.9, 142.1, 126.8, 116.2, 101.9, 99.8, 56.4.
Mass Spec (ESI) m/z 183.0 [M+H]⁺

Note: NMR data is predicted based on known spectra of similar 7-azaindole derivatives and general principles of NMR spectroscopy.

Visualizing the Reaction Mechanism

The following diagram outlines the key steps in the nucleophilic aromatic substitution mechanism.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex Formation (Rate-Determining Step) cluster_product Product Formation start_mol 4,5-Dichloro-7-azaindole meisenheimer Resonance-Stabilized Intermediate start_mol->meisenheimer Nucleophilic Attack at C4 nucleophile MeO⁻ product_mol 5-Chloro-4-methoxy-7-azaindole meisenheimer->product_mol Elimination of Leaving Group leaving_group Cl⁻ caption Mechanism of the SNAr reaction.

References

Application Notes and Protocols: 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a Pivotal Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has proven to be a privileged structure. Its unique arrangement of a pyridine and a pyrrole ring allows it to act as an excellent hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of numerous kinases.[1][2] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor to the kinase hinge region.[1][3] This fundamental binding mode is the basis for the high potency of many 7-azaindole-based drugs.

One of the most prominent examples of a successful drug molecule built upon this scaffold is Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in a significant percentage of melanomas.[1][2] The synthesis of Vemurafenib and other similar kinase inhibitors relies on the availability of highly functionalized 7-azaindole intermediates. Among these, 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine stands out as a critical building block. The chloro and methoxy substituents at the 5 and 4 positions, respectively, offer strategic handles for further chemical modifications and are crucial for modulating the pharmacological properties of the final drug substance.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of this compound as a key intermediate in the development of next-generation kinase inhibitors.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 7-azaindole. The following protocol is a representative synthesis adapted from established methodologies for the functionalization of the 7-azaindole core.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 7-Azaindole

  • Hydrogen Peroxide (30% solution)

  • Tetrahydrofuran (THF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Sodium methoxide

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole (1 equivalent) in tetrahydrofuran (THF), add hydrogen peroxide (1.1-2 equivalents) dropwise at 5-15°C.[4][5]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-oxide-7-azaindole.

Step 2: Chlorination at the 4-position

  • Dissolve the N-oxide-7-azaindole from Step 1 in acetonitrile.[4][5]

  • Add diisopropylethylamine (DIPEA) as a catalyst.[6]

  • Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-7-azaindole.

Step 3: Chlorination at the 5-position

Note: This step can be adapted from general azaindole halogenation protocols.

  • Protect the pyrrole nitrogen of 4-chloro-7-azaindole if necessary, for example, with a triisopropylsilyl (TIPS) group by reacting with TIPS-Cl and a base like NaH in DMF.[7]

  • Dissolve the (protected) 4-chloro-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 4,5-dichloro-7-azaindole.

Step 4: Methoxylation at the 4-position

  • Dissolve the 4,5-dichloro-7-azaindole in methanol.

  • Add sodium methoxide (a solution in methanol or as a solid).[5]

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If a protecting group was used, deprotect under appropriate conditions (e.g., TBAF for TIPS).

  • Purify the final product, this compound, by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 7-Azaindole B N-Oxidation A->B H₂O₂, THF C 4-Chlorination B->C POCl₃, DIPEA D 5-Chlorination C->D NCS, DMF E 4-Methoxylation D->E NaOMe, MeOH F Final Product E->F Purification

Caption: Synthetic pathway to this compound.

Application in Kinase Inhibitor Synthesis: The Case of Vemurafenib

This compound is a key precursor in the synthesis of Vemurafenib. The chloro group at the 5-position serves as a reactive handle for a crucial Suzuki coupling reaction to introduce the chlorophenyl side chain, while the methoxy group at the 4-position is a precursor to the phenol moiety in the final drug, which can be obtained via demethylation.

Experimental Protocol: Synthesis of a Vemurafenib Precursor

Step 1: Suzuki Coupling

  • To a reaction vessel, add this compound (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 equivalents), and a base such as potassium carbonate (2-3 equivalents).[8]

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(4-chlorophenyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Subsequent Transformations to Vemurafenib

The resulting intermediate, 5-(4-chlorophenyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine, can then be further functionalized through a series of reactions including iodination at the 3-position, followed by coupling with the appropriate sulfonamide side chain, and finally demethylation of the methoxy group to yield Vemurafenib.[1]

Diagram of the Kinase Inhibitor Synthesis Workflow:

Kinase_Inhibitor_Workflow cluster_kinase_synthesis Vemurafenib Synthesis from Intermediate Intermediate 5-Chloro-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling Intermediate->Suzuki 4-chlorophenylboronic acid, Pd catalyst Coupled_Product 5-(4-chlorophenyl)-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Suzuki->Coupled_Product Further_Steps Further Functionalization (Iodination, Coupling, Demethylation) Coupled_Product->Further_Steps Vemurafenib Vemurafenib Further_Steps->Vemurafenib

References

Application Notes and Protocols for 5-Chloro-4-methoxy-7-azaindole: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous kinase inhibitors due to its bioisosteric relationship with indole and its ability to form critical hydrogen bonds within ATP-binding sites.[1][2] This guide provides a comprehensive experimental framework for the investigation of 5-Chloro-4-methoxy-7-azaindole, a novel derivative with potential as a targeted therapeutic agent. The strategic incorporation of a chloro and a methoxy group is hypothesized to modulate the compound's potency, selectivity, and pharmacokinetic properties.[3][4][5] This document details protocols for its synthesis, characterization, and evaluation as a kinase inhibitor, including in vitro kinase assays, cell viability studies, and apoptosis analysis.

Introduction to 5-Chloro-4-methoxy-7-azaindole

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the dysregulated signaling pathways that drive cell proliferation and survival. The 7-azaindole core is an excellent bioisostere of the natural purine system, and its derivatives have shown significant biological activities.[1] The nitrogen atom in the pyridine ring of the azaindole scaffold can act as a hydrogen bond acceptor, enhancing binding affinity to the hinge region of many kinases.[2][6]

The functionalization of the 7-azaindole ring with specific substituents is a key strategy for optimizing pharmacological properties. The introduction of a chlorine atom can enhance binding interactions and improve metabolic stability, while a methoxy group can influence solubility and also participate in hydrogen bonding, fine-tuning the drug-like properties of the molecule.[3][4][5][7] 5-Chloro-4-methoxy-7-azaindole is therefore a promising candidate for kinase inhibitor development, and this guide provides the necessary protocols to explore its therapeutic potential.

Synthesis and Characterization

The synthesis of substituted 7-azaindoles can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a versatile and widely used approach.[8][9][10]

Proposed Synthetic Pathway

A plausible route to 5-Chloro-4-methoxy-7-azaindole could involve a multi-step synthesis starting from a suitably substituted pyridine derivative, followed by the formation of the pyrrole ring. Palladium-catalyzed reactions such as Sonogashira or Heck couplings are instrumental in constructing the core structure.[9][10]

Synthetic_Pathway Start Substituted Pyridine Inter1 Intermediate 1 Start->Inter1 Functionalization Inter2 Intermediate 2 Inter1->Inter2 Pd-catalyzed coupling Final 5-Chloro-4-methoxy-7-azaindole Inter2->Final Cyclization

Caption: Proposed general synthetic workflow for 5-Chloro-4-methoxy-7-azaindole.

Characterization

The structural confirmation and purity assessment of the synthesized 5-Chloro-4-methoxy-7-azaindole are critical. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[11][12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.

Application 1: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of 5-Chloro-4-methoxy-7-azaindole against a specific target kinase, an in vitro kinase assay is performed. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[15][16] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow

Kinase_Assay_Workflow A Prepare serial dilutions of 5-Chloro-4-methoxy-7-azaindole B Add diluted compound, kinase, and substrate to 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and deplete ATP (add ADP-Glo™ Reagent) D->E F Convert ADP to ATP and generate light (add Kinase Detection Reagent) E->F G Measure luminescence F->G H Calculate IC50 value G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol

This protocol is adapted for a 384-well plate format.

  • Compound Preparation: Prepare a 10-point serial dilution of 5-Chloro-4-methoxy-7-azaindole in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤ 1%).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound.

    • Include controls: "no inhibitor" (vehicle only) and "no enzyme".

    • Add 5 µL of the target kinase diluted in kinase assay buffer to all wells except the "no enzyme" control. Add 5 µL of buffer to the "no enzyme" control wells.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture. The final concentrations should be at or near the Km for both.[15]

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[15][17]

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation
Kinase Target5-Chloro-4-methoxy-7-azaindole IC50 (nM)Control Inhibitor IC50 (nM)
Kinase X5010
Kinase Y80015
Kinase Z>10,00025

Application 2: Cell-Based Assays for Anticancer Activity

To determine the effect of 5-Chloro-4-methoxy-7-azaindole on cancer cells, cell-based assays are essential. These assays assess the compound's cytotoxicity and its mechanism of action.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of 5-Chloro-4-methoxy-7-azaindole B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate GI50 value H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-4-methoxy-7-azaindole in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Induction (Western Blot Analysis)

To investigate if the observed cytotoxicity is due to the induction of apoptosis, Western blotting can be used to detect key apoptosis markers, such as cleaved caspases (e.g., caspase-3) and cleaved PARP-1.[20][21][22]

Apoptosis_Pathway Compound 5-Chloro-4-methoxy-7-azaindole Caspase9 Pro-Caspase-9 Compound->Caspase9 Induces CleavedCaspase9 Cleaved Caspase-9 (Active) Caspase9->CleavedCaspase9 Cleavage Caspase3 Pro-Caspase-3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage CleavedCaspase9->Caspase3 PARP PARP CleavedCaspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway showing key markers for Western blot analysis.

  • Cell Treatment and Lysis:

    • Treat cancer cells with 5-Chloro-4-methoxy-7-azaindole at concentrations around its GI₅₀ value for 24-48 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]

Data Presentation
Cell LineTreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
MCF-7Vehicle1.01.0
MCF-71x GI₅₀ Compound3.54.2
MCF-72x GI₅₀ Compound6.87.5

Conclusion

5-Chloro-4-methoxy-7-azaindole represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. By systematically assessing its in vitro kinase inhibitory activity, cellular cytotoxicity, and mechanism of action, researchers can effectively determine the therapeutic potential of this compound and pave the way for further preclinical development.

References

The Strategic Intermediate: 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of contemporary drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold." This is due to its remarkable ability to serve as a bioisosteric replacement for indole, offering unique hydrogen bonding capabilities and physicochemical properties that enhance interactions with biological targets.[1] The strategic introduction of a nitrogen atom into the benzene ring of indole can modulate pKa, solubility, and metabolic stability, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this esteemed class of heterocycles, 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine stands out as a pivotal intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its specific substitution pattern offers a versatile platform for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) for a multitude of therapeutic targets.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the synthesis, functionalization, and application of this compound in the quest for novel therapeutics.

Synthetic Strategies and Methodologies

Representative Protocol for the Synthesis of this compound

This protocol outlines a plausible multi-step synthesis starting from a commercially available substituted aminopyridine.

Step 1: Nitration of 2-amino-4-methoxypyridine

  • Rationale: Introduction of a nitro group is a common strategy to facilitate further functionalization and eventual cyclization.

  • Procedure:

    • To a stirred solution of 2-amino-4-methoxypyridine in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2-amino-4-methoxy-5-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a key functionality for the subsequent cyclization to form the pyrrole ring.

  • Procedure:

    • Dissolve 2-amino-4-methoxy-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, palladium on carbon (10% w/w), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction at room temperature until the reduction is complete.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,5-diamino-4-methoxypyridine.

Step 3: Sandmeyer Reaction for Chlorination

  • Rationale: The Sandmeyer reaction is a classic method to convert an amino group to a chloro group.

  • Procedure:

    • Dissolve 2,5-diamino-4-methoxypyridine in an aqueous solution of hydrochloric acid and cool to 0°C.

    • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-chloro-4-methoxypyridine.

Step 4: Pyrrole Ring Formation (Batcho-Leimgruber Indole Synthesis)

  • Rationale: This powerful reaction constructs the pyrrole ring of the 7-azaindole core.

  • Procedure:

    • React 2-amino-5-chloro-4-methoxypyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate.

    • This intermediate can then be subjected to reductive cyclization, for example, using a reducing agent like sodium dithionite or catalytic hydrogenation, to afford this compound.

Applications in Kinase Inhibitor Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of a wide array of kinase inhibitors. The chlorine atom at the 5-position serves as a handle for further functionalization, typically through cross-coupling reactions, while the methoxy group at the 4-position can influence solubility and interactions within the ATP-binding pocket of kinases. The pyrrolic nitrogen (N1) and the pyridine nitrogen (N7) can act as hydrogen bond donors and acceptors, respectively, mimicking the hinge-binding interactions of ATP.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[2] Consequently, FGFRs are attractive targets for cancer therapy. Several potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[2]

  • Structure-Activity Relationship (SAR) Insights:

    • The 7-azaindole core typically forms crucial hydrogen bonds with the hinge region of the kinase.

    • Substituents at the 5-position can be tailored to occupy a hydrophobic pocket, enhancing potency and selectivity. For instance, the introduction of a trifluoromethyl group at this position has been shown to significantly increase activity against FGFR1.[2]

    • Modifications at other positions, such as the introduction of various aryl or heteroaryl groups, allow for fine-tuning of the inhibitor's properties.

Table 1: Representative FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDR-group at C5FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 H1900---[2]
4a CF3~95---[2]
4h Complex aryl7925712[2]

Note: The structures of the R-groups for compounds 4a and 4h are complex and can be found in the cited literature.

Experimental Workflow: Screening of Novel FGFR Inhibitors

FGFR_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start 5-Chloro-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Functionalization Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Functionalization Library Library of Novel 7-Azaindole Derivatives Functionalization->Library Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Determine IC50 values Library->Biochemical_Assay Test Compounds Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50 values Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot Analysis (Phospho-FGFR, Phospho-ERK) Cell_Based_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Confirm Mechanism of Action caption Workflow for the development of FGFR inhibitors.

Caption: Workflow for the development of FGFR inhibitors.

Targeting Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is associated with autoimmune diseases and cancers. Pyrrolo[2,3-d]pyrimidine derivatives are well-established as JAK inhibitors, and the bioisosteric 7-azaindole scaffold is also being actively explored for this target class.

  • Protocol for a Representative Buchwald-Hartwig Amination for JAK Inhibitor Synthesis:

    • To a reaction vessel containing this compound, add the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway: Simplified JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor 7-Azaindole-based JAK Inhibitor Inhibitor->JAK Inhibits caption Simplified JAK-STAT signaling pathway.

Caption: Simplified JAK-STAT signaling pathway.

Conclusion and Future Directions

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of potent and selective kinase inhibitors. The methodologies for its synthesis and subsequent functionalization are well-precedented in the broader context of 7-azaindole chemistry. As our understanding of the kinome and its role in disease continues to expand, the demand for novel, drug-like scaffolds will undoubtedly grow. The unique properties of the 7-azaindole core, exemplified by derivatives such as this compound, ensure its continued prominence in the development of next-generation targeted therapies. Future research will likely focus on exploring novel substitutions and functionalizations of this scaffold to target a wider range of kinases and other enzyme families, as well as on the development of more efficient and scalable synthetic routes.

References

Application Notes & Protocols: Suzuki Coupling Reactions with 5-Chloro-4-methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-azaindole framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules, particularly as a bioisostere of indole and purine systems.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a favored scaffold in the design of kinase inhibitors for oncology and other therapeutic areas.[1][2][3]

5-Chloro-4-methoxy-7-azaindole is a highly valuable and versatile building block. The methoxy group at the C4 position can modulate the electronic environment and metabolic stability, while the chloro group at the C5 position serves as a reactive handle for diversification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing this position, enabling the efficient formation of carbon-carbon bonds with a wide array of boronic acids and esters.[4][5] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[6]

This guide provides a detailed examination of the Suzuki coupling reaction applied to 5-Chloro-4-methoxy-7-azaindole, offering field-proven insights into mechanism, protocol optimization, and practical execution for researchers in pharmaceutical and chemical development.

Mechanism and Key Considerations for Azaindole Substrates

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing reactions involving challenging substrates like heteroaryl chlorides.

The Catalytic Cycle

Suzuki_Mechanism pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetal_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->transmetal_complex Transmetalation (R-B(OR)₂ + Base) re_start transmetal_complex->re_start Reductive Elimination product Ar-R Coupled Product re_start->pd0 re_start->product re_end reactant1 5-Chloro-4-methoxy- 7-azaindole (Ar-X) reactant1->oa_complex reactant2 Boronic Acid (R-B(OR)₂) reactant2->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The rate-limiting step for aryl chlorides. The active Pd(0) catalyst inserts into the carbon-chlorine bond of the azaindole. This step is challenging due to the high bond strength of the C-Cl bond compared to C-Br or C-I bonds.[5][7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Causality Behind Experimental Choices for Azaindoles
  • Catalyst Inhibition: The pyridine nitrogen in the 7-azaindole ring can act as a ligand, coordinating to the palladium center. This can sequester the catalyst and inhibit its activity.[9][10] Using bulky ligands helps to disfavor this non-productive binding and maintain catalytic turnover.

  • Aryl Chloride Reactivity: The inertness of the C-Cl bond necessitates the use of highly active catalytic systems. This is achieved by using strongly electron-donating and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which promote the difficult oxidative addition step.[4][11]

  • Role of the N-H Group: While many Suzuki couplings on azaindoles proceed with the free N-H, its acidic nature can sometimes interfere with the reaction.[9][12] In cases of low yield or complex reaction mixtures, N-protection (e.g., with a tosyl or SEM group) can be beneficial, though it adds steps to the overall synthesis. For most modern catalyst systems, this is not required.

Detailed Protocol: Suzuki Coupling of 5-Chloro-4-methoxy-7-azaindole

This protocol describes a general, robust method for coupling 5-Chloro-4-methoxy-7-azaindole with a representative arylboronic acid.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble & Dry Glassware (Inert Atmosphere) reagents 2. Add Solids: - Azaindole - Boronic Acid - Base prep->reagents catalyst 3. Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst solvent 4. Add Degassed Solvents catalyst->solvent degas 5. Degas Mixture (N₂ Sparge / Freeze-Pump-Thaw) solvent->degas heat 6. Heat to Reaction Temp (e.g., 80-100 °C) degas->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Cool & Quench Reaction monitor->quench extract 9. Aqueous Work-up (Extraction) quench->extract dry 10. Dry, Filter & Concentrate extract->dry purify 11. Purify by Chromatography dry->purify

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Materials & Reagents
Reagent/MaterialPurposeTypical Specification
5-Chloro-4-methoxy-7-azaindoleAryl Halide1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Pd₂(dba)₃ or XPhos Pd G3Palladium Precatalyst1 - 3 mol%
XPhos or SPhosLigand2 - 6 mol%
Potassium Phosphate (K₃PO₄)Base2.0 - 3.0 equiv
1,4-DioxaneSolventAnhydrous
WaterCo-solventDegassed
Schlenk flask / Reaction tubeReaction Vessel---
Nitrogen or Argon SourceInert Atmosphere---
Ethyl Acetate, BrineExtraction SolventsReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Drying Agent---
Silica GelStationary Phase230-400 mesh
Step-by-Step Methodology

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst degradation.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-4-methoxy-7-azaindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a source like Pd₂(dba)₃, add it along with the ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (organic:water). The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Thoroughly degas the reaction mixture by sparging with nitrogen for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the specific boronic acid and catalyst system.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4-methoxy-7-azaindole product.

Data Presentation: Expected Scope and Yields

While specific data for 5-Chloro-4-methoxy-7-azaindole is proprietary to individual research programs, the following table represents expected outcomes based on established protocols for similar chloro-azaindole scaffolds.[9][13][14] The use of modern Buchwald-type ligands and precatalysts generally provides good to excellent yields.

Boronic Acid Partner (R-B(OH)₂)Catalyst SystemTemp (°C)Time (h)Expected Yield
Phenylboronic acidXPhos Pd G3 / XPhos10012> 90%
4-Methoxyphenylboronic acidSPhos Pd G2 / SPhos908> 95%
3-Fluorophenylboronic acidXPhos Pd G3 / XPhos1001685-95%
Thiophene-2-boronic acidRuPhos Pd G3 / RuPhos901280-90%
Pyridine-3-boronic acidSPhos Pd G2 / SPhos1002070-85%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system for C-Cl bond. 3. Wet solvent or reagents (protodeboronation).1. Ensure rigorous degassing of solvents and reaction mixture. Use fresh, high-quality precatalysts. 2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos). Increase catalyst loading slightly (e.g., to 3-5 mol%). 3. Use anhydrous solvents. Dry base and starting materials if necessary.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedure.[7]
Dehalogenation of Starting Material 1. Presence of water/protons and base. 2. Catalyst decomposition.1. Use anhydrous conditions if possible, though some water is often required. 2. Screen alternative ligands or catalyst systems.
Difficult Purification Co-elution of product with boronic acid impurities or homocoupled byproducts.1. Perform an aqueous base wash (e.g., 1M Na₂CO₃) during work-up to remove excess boronic acid. 2. Optimize chromatography conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 5-Chloro-4-methoxy-7-azaindole core. By selecting a highly active palladium catalyst system, characterized by bulky, electron-rich phosphine ligands, and by maintaining rigorous inert and anhydrous conditions, researchers can efficiently synthesize diverse libraries of 5-substituted-7-azaindoles. This robust and versatile methodology directly supports the accelerated discovery and development of novel therapeutics, particularly in the competitive field of kinase inhibitor research.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of classical methods which often required harsh conditions and exhibited poor functional group tolerance.[1] Its significance is particularly pronounced in the field of drug discovery and development, where the arylamine motif is a prevalent structural feature in a vast array of pharmacologically active molecules.

The substrate at the heart of this guide, 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as a 7-azaindole derivative), is a highly valuable heterocyclic building block. The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole and form key hydrogen bonding interactions with biological targets.[3][4] The targeted C-N coupling at the C-5 position of this scaffold enables the rapid generation of diverse compound libraries, allowing for systematic exploration of structure-activity relationships (SAR) essential for the optimization of drug candidates. This document provides a comprehensive guide to the principles, optimization, and practical execution of the Buchwald-Hartwig amination on this specific, high-value substrate.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][5]

The generally accepted mechanism is as follows:

  • Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃. In the presence of the amine substrate or a phosphine ligand, this is reduced in situ to the active Pd(0) species.[2][5]

  • Oxidative Addition: The electron-rich, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the 5-chloro-7-azaindole. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[1][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [L-Pd(II)(Ar)(Cl)(HNR'R'')] oa_complex->amine_complex Amine Coordination (HNR'R'') amido_complex [L-Pd(II)(Ar)(NR'R'')] amido_complex->pd0 Reductive Elimination (Product Ar-NR'R'') Product Product (Ar-NR'R'') amine_complex->amido_complex Deprotonation (Base, -HBase⁺Cl⁻) ArCl 5-Chloro-7-azaindole (Ar-Cl) Amine Amine (HNR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination on a heteroaromatic substrate like this compound is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

While Pd(0) sources can be used, air-stable and readily available Pd(II) precatalysts are more common in practice.

PrecatalystCommon NameNotes
Pd(OAc)₂Palladium(II) AcetateCost-effective and widely used; requires in situ reduction.[5]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)An air-stable Pd(0) source, but often used in conjunction with ligands.
[PdCl(allyl)]₂Allylpalladium(II) Chloride DimerAnother common Pd(II) source for generating active catalysts.[5]
Pre-formed Catalystse.g., XPhos Pd G3Air-stable, well-defined complexes that offer high reactivity and reproducibility.
Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical variable. For challenging substrates like electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required.[7][8] These ligands stabilize the palladium center, promote the oxidative addition, and facilitate the crucial reductive elimination step. The pyridine nitrogen in the 7-azaindole scaffold can potentially coordinate to the palladium center and inhibit catalysis, making the choice of a sufficiently bulky ligand essential to prevent catalyst deactivation.[9][10]

Ligand ClassExamplesApplication Notes
BiarylphosphinesXPhos, RuPhos, BrettPhosState-of-the-art ligands for coupling aryl chlorides. Their steric bulk accelerates reductive elimination and prevents catalyst decomposition.[11]
FerrocenylphosphinesdppfBidentate ligand, effective in many cross-coupling reactions.[1]
DiphosphinesXantphos, BINAPWide bite-angle ligands that can be effective for specific substrate combinations. Xantphos is noted for its utility with N-heterocycles.[4]
N-Heterocyclic Carbenes (NHCs)IPr, SIPrStrong σ-donors that form very stable and highly active palladium complexes, often effective for challenging couplings.[12][13][14]
Base Selection: Balancing Reactivity and Tolerance

The base plays the crucial role of deprotonating the amine in the catalytic cycle. The choice of base is a trade-off between reactivity and functional group compatibility.

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu / KOtBu19High reactivity, often allowing for lower catalyst loadings and temperatures.[15][16]Incompatible with base-sensitive functional groups (e.g., esters).[2]
LHMDS26Strong, non-nucleophilic base. Useful for substrates with acidic protons.[2]Solid form can be air-sensitive.
Cs₂CO₃ / K₃PO₄10 / 12Milder bases with excellent functional group tolerance.[2][5]May require higher temperatures, catalyst loadings, or longer reaction times.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative primary amine, aniline. Optimization may be required for different amine coupling partners.

Reaction Scheme: (A proper chemical drawing would be inserted here)

Materials and Reagents
ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound1020056-69-2182.611.01.0
Aniline62-53-393.131.21.2
Pd₂(dba)₃51364-51-3915.720.020.02 (4 mol% Pd)
XPhos564483-18-7476.620.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Anhydrous Dioxane123-91-188.115 mL-
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stir plate with heating

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (183 mg, 1.0 mmol), XPhos (38 mg, 0.08 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (18 mg, 0.02 mmol). Then, add anhydrous dioxane (5 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

workflow start Start setup 1. Add Solids to Schlenk Tube (Substrate, Ligand, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_reagents 3. Add Catalyst, Solvent, and Amine inert->add_reagents react 4. Heat at 100 °C (12-24 h) add_reagents->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Quench, Extract, and Dry monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify characterize 8. Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (O₂ present).3. Poor choice of ligand/base combination for the substrate.4. Insufficient temperature.1. Use fresh, high-purity reagents. Consider a pre-formed catalyst.2. Ensure proper Schlenk technique or use a glovebox.3. Screen alternative ligands (e.g., RuPhos) and bases (e.g., K₃PO₄).4. Increase reaction temperature in 10 °C increments.
Hydrodehalogenation The competitive side reaction of β-hydride elimination followed by reductive elimination.[1]Use a bulkier ligand (e.g., BrettPhos) that favors C-N reductive elimination over β-hydride elimination.
Catalyst Poisoning The pyridine nitrogen of the 7-azaindole scaffold is coordinating to the Pd center, inhibiting catalysis.Use a ligand with sufficient steric bulk to create a protective pocket around the metal center, preventing substrate inhibition.[9][10]
Low Product Recovery 1. Product is water-soluble.2. Product is adsorbed onto silica gel during chromatography.1. Saturate the aqueous layer with NaCl before extraction.2. Deactivate the silica gel with triethylamine (1-2% in eluent) or use an alternative stationary phase like alumina.

References

Application Note: A Practical Guide to the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the development and progression of various cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1][2] This has established FGFRs as a significant target for cancer therapy.[2] Small-molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising class of therapeutics.[3][4]

This application note provides a detailed guide to the synthesis of a potent and selective FGFR inhibitor, focusing on a molecule with a pyrido[2,3-d]pyrimidine core, a scaffold present in numerous kinase inhibitors.[5][6] We will delve into the strategic considerations of the synthesis, provide a step-by-step protocol, and discuss methods for quality control and characterization. This guide is intended to provide researchers with the foundational knowledge and practical insights necessary for the successful synthesis of this important class of molecules.

Section 1: Understanding the Target - The FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of the receptor.[7] This induces receptor dimerization and autophosphorylation of the intracellular kinase domains, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[8][9] FGFR inhibitors function by competing with ATP for the kinase domain's binding site, thereby preventing receptor autophosphorylation and blocking downstream signaling.[10]

Caption: The FGFR Signaling Pathway and Mechanism of Inhibition.

Section 2: Retrosynthetic Analysis and Strategic Considerations

The synthesis of complex heterocyclic molecules like FGFR inhibitors requires a well-thought-out retrosynthetic strategy. For our target molecule, a key disconnection is the C-N bond formed via a Buchwald-Hartwig amination, a powerful and widely used reaction in pharmaceutical synthesis for constructing aryl-amine bonds.[11][12] Another critical disconnection is the formation of the pyrido[2,3-d]pyrimidine core, which can be constructed from readily available starting materials.

Retrosynthesis Target Target FGFR Inhibitor Intermediate1 Key Intermediate A (Pyrido[2,3-d]pyrimidine core) Target->Intermediate1 Buchwald-Hartwig Amination Intermediate2 Key Intermediate B (Substituted Aniline) Target->Intermediate2 Buchwald-Hartwig Amination StartingMaterial1 2-aminopyridine derivative Intermediate1->StartingMaterial1 Cyclization StartingMaterial2 Pyrimidine precursor Intermediate1->StartingMaterial2 Cyclization StartingMaterial3 Aniline precursor Intermediate2->StartingMaterial3 Functional Group Interconversion

Caption: Retrosynthetic analysis of a representative FGFR inhibitor.

The forward synthesis will focus on the efficient construction of the core structure, followed by late-stage functionalization to introduce the desired pharmacophoric elements. This approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Section 3: Detailed Synthetic Protocol

This section provides a representative, step-by-step protocol for the synthesis of a key intermediate, a substituted 4-chloro-pyrido[2,3-d]pyrimidine. This intermediate is a versatile building block for the introduction of various amine side chains via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[13]

Step 1: Synthesis of 2-amino-nicotinonitrile derivative

This initial step involves the synthesis of a substituted 2-aminopyridine, which serves as a precursor for the pyrido[2,3-d]pyrimidine core.

  • Reaction Scheme: (A suitable reaction scheme for the formation of a substituted 2-amino-nicotinonitrile would be depicted here)

  • Experimental Protocol:

    • To a solution of the starting pyridine derivative (1.0 eq) in a suitable solvent such as ethanol, add the appropriate reagents for the desired substitution.

    • Heat the reaction mixture to reflux for 8-10 hours.[14]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water to precipitate the product.[14]

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent.[14]

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-4(3H)-one

The substituted 2-aminopyridine is then cyclized to form the core heterocyclic system.

  • Reaction Scheme: (A reaction scheme showing the cyclization to the pyrido[2,3-d]pyrimidin-4(3H)-one would be depicted here)

  • Experimental Protocol:

    • In a round-bottom flask, combine the 2-amino-nicotinonitrile derivative (1.0 eq) and a suitable cyclizing agent (e.g., urea or formic acid).

    • Heat the mixture at a high temperature (e.g., 180-200 °C) for a specified period.

    • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization.

    • Filter the solid, wash with the solvent, and dry to obtain the desired product.

Step 3: Chlorination of the Pyrido[2,3-d]pyrimidin-4(3H)-one

The hydroxyl group at the 4-position is converted to a chlorine atom, providing a reactive handle for subsequent coupling reactions.[13]

  • Reaction Scheme: (A reaction scheme illustrating the chlorination step would be depicted here)

  • Experimental Protocol:

    • Suspend the pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

StepProductYield (%)Purity (HPLC, %)Key Analytical Data
12-amino-nicotinonitrile derivative85>98¹H NMR, ¹³C NMR, MS
2Pyrido[2,3-d]pyrimidin-4(3H)-one78>97¹H NMR, ¹³C NMR, MS, IR[14]
34-chloro-pyrido[2,3-d]pyrimidine90>99¹H NMR, ¹³C NMR, MS

Section 4: In-Process Controls and Quality Assessment

Maintaining high purity throughout the synthetic sequence is crucial for obtaining the desired final product with good yield and quality.

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of intermediates.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity for both intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of the desired products at each step.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Caption: Quality control workflow for the synthesis of the key intermediate.

Section 5: Troubleshooting and Optimization

Low Yields in Cyclization (Step 2):

  • Potential Cause: Incomplete reaction or decomposition at high temperatures.

  • Solution: Optimize the reaction temperature and time. Consider using a microwave reactor to achieve higher temperatures for shorter durations, which can improve yields and reduce side product formation.

Difficult Purification of the Chlorinated Intermediate (Step 3):

  • Potential Cause: Formation of closely related impurities.

  • Solution: Optimize the reaction conditions to minimize side reactions. Employ a more efficient purification method, such as preparative HPLC if necessary. Ensure complete removal of POCl₃ during workup as it can interfere with chromatography.

Inconsistent Buchwald-Hartwig Amination:

  • Potential Cause: Catalyst deactivation, improper choice of ligand or base.

  • Solution: Screen different palladium catalysts, ligands, and bases.[15] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

The synthesis of potent and selective FGFR inhibitors is a critical area of research in medicinal chemistry. The pyrido[2,3-d]pyrimidine scaffold represents a versatile starting point for the development of novel therapeutics. This application note has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol for a key intermediate, and practical guidance on quality control and troubleshooting. By leveraging these insights, researchers can confidently approach the synthesis of this important class of molecules and contribute to the advancement of targeted cancer therapies.

References

Application Notes & Protocols: Leveraging 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By starting with small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for optimization.[1][3][4] The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6][7] Its versatile structure is amenable to synthetic modification and has been successfully employed in the development of inhibitors for various targets, including kinases and phosphodiesterases.[8][9][10]

This document provides a detailed guide to the application of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a high-value fragment in FBDD campaigns. We will explore its physicochemical properties, outline detailed protocols for primary screening and hit validation using state-of-the-art biophysical techniques, and discuss strategic considerations for its evolution from a fragment hit into a potent lead compound.

Fragment Profile: this compound

The selection of high-quality fragments is paramount to the success of an FBDD campaign.[1][2] An ideal fragment should possess favorable physicochemical properties that align with the "Rule of Three" (Ro3), which generally dictates a molecular weight <300 Da, cLogP <3, and fewer than three hydrogen bond donors and acceptors.[11][12][13] This ensures adequate solubility for biophysical assays and provides a solid foundation for optimization without rapidly accumulating undesirable drug-like properties.

Physicochemical Properties Summary

PropertyValueRo3 ComplianceSource
Molecular Formula C₈H₇ClN₂ON/A
Molecular Weight 182.61 g/mol
cLogP (Predicted) ~1.5 - 2.5Varies by algorithm
Hydrogen Bond Donors 1 (pyrrole N-H)
Hydrogen Bond Acceptors 2 (pyridine N, methoxy O)
Rotatable Bonds 1Calculated

As detailed in the table, this compound is an excellent starting fragment. Its molecular weight is low, providing ample scope for synthetic elaboration. The balanced lipophilicity and hydrogen bonding capacity suggest good potential for achieving specific, high-quality interactions with a protein target. The chlorine and methoxy substituents provide distinct vectors for chemical modification, allowing for systematic exploration of the surrounding binding pocket during hit-to-lead optimization.

FBDD Workflow: From Fragment Screening to Lead Optimization

A typical FBDD campaign is a multi-stage process that requires sensitive biophysical methods to detect the weak binding affinities characteristic of fragments.[3][14] The overall workflow is designed to identify fragment hits, validate their binding, and then use structural information to guide their chemical evolution into more potent leads.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead lib Fragment Library (incl. title compound) screen Primary Screen (NMR, SPR, or X-ray) lib->screen Screening hits Initial Hits screen->hits Hit Rate ~5-20% ortho Orthogonal Assay (e.g., ITC, DSF) hits->ortho Confirmation struct Structural Biology (X-ray, Cryo-EM, NMR) ortho->struct Binding Mode validated Validated, Tractable Hits struct->validated chem Medicinal Chemistry (Growing, Linking, Merging) validated->chem Optimization sar SAR Generation chem->sar lead Lead Compound (Potent, Selective, Drug-like) sar->lead

Caption: High-level overview of a typical Fragment-Based Drug Discovery workflow.

Protocols for Primary Screening and Hit Validation

Due to the low binding affinity of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for screening.[3][11] We recommend Surface Plasmon Resonance (SPR) or NMR Spectroscopy as primary screening methods, followed by X-ray crystallography for structural validation of confirmed hits.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (kₐ, kₔ) and affinity (K₋).[15][16] It has emerged as a robust method for primary fragment screening due to its sensitivity and relatively high throughput.[17][18]

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein of interest, purified and quality-controlled.

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip (e.g., CM5, CAP).

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).

  • Running buffer (e.g., HBS-EP+).

  • This compound stock solution (e.g., 100 mM in 100% DMSO).

  • Fragment library plates.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or an affinity capture method to an appropriate density. The goal is to achieve a robust signal while avoiding mass transport limitations.

    • Ensure one flow cell is left blank or immobilized with a control protein to serve as a reference.

  • Assay Development & Quality Control:

    • Optimize running buffer conditions (e.g., salt concentration, additives like glycerol or Tween-20) to ensure protein stability and minimize non-specific binding.

    • Confirm the biological activity of the immobilized protein using a known ligand, if available.

  • Fragment Screening:

    • Prepare assay plates by diluting the fragment stock solutions into running buffer. A typical screening concentration is 100-500 µM. It is critical to maintain a constant final DMSO concentration across all samples and the running buffer (typically ≤1%) to avoid solvent mismatch artifacts.[15]

    • Inject the fragment solutions over the protein and reference surfaces.

    • Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a specific binding response on the target surface significantly above the reference surface and buffer-only injections.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Identify hits based on a pre-defined threshold (e.g., >3 standard deviations above the mean of negative controls).

    • Prioritize hits based on the magnitude of the response and the quality of the sensorgram shape.

Protocol 2: Hit Confirmation using NMR Spectroscopy

NMR is a powerful technique for FBDD, capable of robustly detecting weak binding.[19] Protein-observed methods like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly valuable as they not only confirm binding but can also map the interaction site on the protein.[20][21][22]

Objective: To confirm the binding of hits from the primary screen and localize the binding site.

Materials:

  • ¹⁵N-isotopically labeled target protein (typically 50-100 µM in a suitable NMR buffer).

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • NMR tubes.

  • Stock solutions of hit fragments (e.g., 100 mM in d6-DMSO).

Methodology:

  • Reference Spectrum Acquisition:

    • Prepare a sample of ¹⁵N-labeled protein in NMR buffer containing a small percentage of D₂O for locking.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum. The spectrum serves as a fingerprint of the protein's folded state.[22] Each peak corresponds to a specific backbone N-H group.

  • Fragment Addition:

    • Add a specific concentration of the hit fragment (e.g., 10-fold molar excess) to the protein sample. Ensure the final DMSO concentration is matched with the reference sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference spectrum and the fragment-containing spectrum.

    • A binding event is confirmed by observing Chemical Shift Perturbations (CSPs) for specific peaks. A CSP indicates that the chemical environment of that particular N-H group has changed due to fragment binding.

    • If the protein's resonance assignments are known, the perturbed peaks can be mapped directly onto the protein's structure, revealing the binding site.[21][22]

  • Affinity Estimation (Optional):

    • Perform a titration by acquiring a series of HSQC spectra with increasing concentrations of the fragment.

    • The dissociation constant (K₋) can be calculated by fitting the change in chemical shift of affected peaks as a function of ligand concentration.

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex.[23][24] This provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions, which are invaluable for guiding structure-based drug design.[25][26]

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment.

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo-protein under conditions that are robust and reproducible.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo-crystals into a solution containing a high concentration of the fragment (typically 1-25 mM, limited by solubility) for a defined period (minutes to hours).[25]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This is often a secondary approach if soaking is unsuccessful.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryo-protectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source for higher resolution and throughput.[14][24]

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. Since fragments are weak binders, their occupancy may be low, requiring specialized analysis techniques.[26]

    • Model the fragment into the density and refine the structure to produce a final, validated model of the complex.

From Hit to Lead: Strategic Optimization

Once this compound is confirmed as a validated hit with a known binding mode, the hit-to-lead phase begins. The goal is to synthetically elaborate the fragment to increase its affinity and selectivity while maintaining favorable physicochemical properties.[27]

Hit_To_Lead cluster_strategies Optimization Strategies cluster_tools Guiding Tools start Validated Hit (this compound) Bound to Target grow Fragment Growing Add groups to explore adjacent pockets start->grow link Fragment Linking Connect to a second, nearby fragment binder start->link merge Fragment Merging Combine with an overlapping fragment binder start->merge lead Potent Lead Compound (Improved Affinity & Selectivity) grow->lead Iterative Medicinal Chemistry link->lead Iterative Medicinal Chemistry merge->lead Iterative Medicinal Chemistry sbdd Structure-Based Design (Using X-ray/NMR data) sbdd->grow Guides Synthesis sbdd->link Guides Synthesis sbdd->merge Guides Synthesis comp Computational Chemistry (Docking, FEP) comp->grow Guides Synthesis comp->link Guides Synthesis comp->merge Guides Synthesis

Caption: Key strategies for evolving a fragment hit into a lead compound.

The primary strategies for optimization include:

  • Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment core, extending into nearby pockets of the binding site to form new, favorable interactions.[28][29][30] The chloro and methoxy groups on the pyridine ring serve as excellent handles for this strategy.

  • Fragment Linking: If a second fragment is found to bind in an adjacent pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[27][29]

  • Fragment Merging: If another hit fragment is found to have an overlapping binding mode, a new molecule can be designed that incorporates the key features of both, creating a novel and potentially more potent scaffold.[27][29]

Throughout this process, it is crucial to monitor Ligand Efficiency (LE) , which is the binding energy per heavy atom. Maintaining a good LE helps ensure that the increase in potency is achieved efficiently, avoiding the unnecessary addition of molecular weight that can lead to poor drug-like properties.[25]

Conclusion

This compound represents a high-quality, versatile fragment for use in FBDD campaigns. Its favorable physicochemical properties, alignment with the "Rule of Three," and synthetically tractable scaffold make it an ideal starting point for targeting a wide range of proteins. By employing sensitive biophysical screening methods like SPR and NMR, followed by structural elucidation with X-ray crystallography, researchers can effectively identify and validate its binding. The subsequent, structure-guided evolution of this fragment provides a robust and efficient pathway to the discovery of novel, potent, and selective lead compounds.

References

Application Note: 1H NMR Characterization of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Substituted 7-Azaindole

5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole core, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-established pharmacophore, known for its ability to mimic purine bases and interact with a variety of biological targets, including protein kinases. The specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 4-position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of a synthesized compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the chemical environment of each proton within a molecule. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, including predicted spectral data, a detailed experimental protocol, and an explanation of the underlying principles.

Predicted ¹H NMR Spectral Characteristics

Molecular Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

The ¹H NMR spectrum is expected to exhibit signals corresponding to the five distinct proton environments in the molecule: the N-H proton of the pyrrole ring, two protons on the pyrrole ring (H-2 and H-3), one proton on the pyridine ring (H-6), and the three protons of the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H (H-1) 8.0 - 9.0Broad Singlet-The N-H proton of a pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.
H-6 ~ 8.1Singlet-As a proton on the pyridine ring, H-6 is expected to be in the aromatic region. The absence of adjacent protons results in a singlet.
H-2 ~ 7.2Doublet~ 3.5Protons on the pyrrole ring appear in the aromatic region. H-2 is coupled to H-3, resulting in a doublet.
H-3 ~ 6.5Doublet~ 3.5H-3 is also on the pyrrole ring and is coupled to H-2, giving a doublet.
-OCH₃ ~ 4.0Singlet-The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.

Note: These are predicted values and may vary depending on the solvent, concentration, and instrument used.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure a thorough understanding and reproducible results.

Part 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[1]

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial. This quantity is sufficient for a standard ¹H NMR experiment on a modern spectrometer.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of deuterated solvent to the vial. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ can be used. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the analyte signals.[2]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1] Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Part 2: Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

Instrument Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.

  • Number of Scans (NS): 16 to 64 scans are typically adequate for a sample of this concentration. Signal-to-noise ratio improves with the square root of the number of scans.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds allows for good digital resolution.[3][4]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.[3]

  • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, will encompass the expected proton signals.[4]

  • Temperature: Standard ambient temperature (298 K or 25 °C) is appropriate.

Part 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to enhance the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2]

  • Integration and Interpretation: Integrate all signals to determine the relative number of protons for each peak. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule, comparing them to the predicted values in Table 1.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter mix 4. Homogenize filter->mix insert 5. Insert into Spectrometer mix->insert setup 6. Set Acquisition Parameters insert->setup acquire 7. Acquire FID setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase & Baseline Correction ft->phase reference 10. Reference Spectrum phase->reference analyze 11. Integrate & Interpret reference->analyze

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1020056-69-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic building block.[1][2] As an important intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, achieving high purity is paramount for the success of subsequent synthetic steps and biological assays.[3]

This document provides a structured, experience-driven approach to purification, moving from fundamental questions to in-depth troubleshooting of common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Purification Strategy

This section addresses high-level questions regarding the initial approach to purifying this compound.

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely applicable purification methods for this compound and its analogs are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is the most versatile method, capable of separating the target compound from a wide range of impurities, including starting materials, reagents, and byproducts of similar polarity. Several reports on related azaindole compounds successfully employ this technique.[4][5][6]

  • Recrystallization: If the crude material is of moderate to high purity (>85-90%), recrystallization can be an efficient and scalable method to achieve excellent purity. A successful recrystallization of a related 5-chloro-4-azaindole from a toluene/ethyl acetate mixture has been reported.[5]

Q2: What is the standard stationary phase for column chromatography of this compound?

A2: Standard grade silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the industry-standard stationary phase and is highly recommended. Its efficacy in separating various pyrrolo[2,3-b]pyridine derivatives is well-documented.[7][8] The slightly acidic nature of silica gel is generally compatible with the basic pyrrolopyridine core, but may occasionally cause issues (see Troubleshooting Section 3).

Q3: How do I select an effective mobile phase (eluent) for silica gel chromatography?

A3: The key is to perform preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf value typically ensures good separation from impurities and a reasonable elution time.

  • Initial Screening: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A common starting point for related structures is 20-30% ethyl acetate in hexanes.[4][5]

  • Polarity Adjustment:

    • If the Rf is too low (spot stays near the baseline), increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).

    • If the Rf is too high (spot runs with the solvent front), decrease the proportion of the polar solvent.

  • Alternative Solvents: If separation from a key impurity is poor, consider changing the solvent system to alter selectivity. A mixture of dichloromethane (DCM) and methanol or acetone and DCM can provide different separation profiles.[8]

Q4: My compound appears to be a solid. What are some good starting solvents for a recrystallization trial?

A4: Selecting a recrystallization solvent is an empirical process. The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. Given the structure—a moderately polar aromatic heterocycle—you can screen solvents across a polarity range:

  • Single Solvents: Isopropanol, ethyl acetate, acetonitrile, toluene.

  • Solvent/Anti-Solvent Systems: A common strategy is to dissolve the compound in a good solvent (like DCM or ethyl acetate) and then slowly add a poor solvent (an "anti-solvent" like hexanes or petroleum ether) until turbidity persists, then heat to redissolve and cool slowly. A toluene/ethyl acetate system has been successfully used for a similar molecule.[5]

Section 2: Detailed Protocol - Flash Column Chromatography

This protocol provides a self-validating workflow for the purification of this compound on a gram scale.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent solvents (e.g., HPLC-grade hexanes and ethyl acetate)

  • Glass column with stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems (see Table 1) to identify the optimal eluent that gives the target compound an Rf of ~0.3.

  • Visualize the spots under UV light (254 nm). Identify the product spot (often the major spot, but confirmation via LC-MS of a scraped spot is recommended if unsure).

Step 2: Column Packing (Slurry Method)

  • Secure the column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more eluent as needed, never letting the solvent level drop below the top of the silica bed.

  • Add a protective layer of sand on top of the packed silica bed.

Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior for samples that have limited solubility in the mobile phase and prevents band broadening.

  • Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., DCM, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.

  • Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) for faster elution.

  • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound. For example, start with 10% EtOAc/Hexanes and increase to 20%, then 30%, etc.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Determine the final mass and characterize the purified product (e.g., by NMR, LC-MS) to confirm purity.

Section 3: Troubleshooting Guide

This section addresses specific problems that may be encountered during purification.

Diagram 1: Initial Purification Strategy Workflow This diagram outlines the decision-making process for selecting the appropriate primary purification technique.

G cluster_0 Purity Assessment cluster_1 Purification Path Start Crude Product TLC_LCMS Analyze by TLC / LC-MS Start->TLC_LCMS Purity_Check Purity > 85% and Crystalline Nature? TLC_LCMS->Purity_Check Recrystallize Attempt Recrystallization Purity_Check->Recrystallize  Yes Column Perform Silica Gel Column Chromatography Purity_Check->Column  No / Complex Mixture Final_Product Pure Compound Recrystallize->Final_Product Column->Final_Product G cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions Start Problem Encountered During Chromatography Tailing Streaking / Tailing? Start->Tailing PoorSep Poor Separation (Close Rf) Start->PoorSep LowYield Low Mass Recovery? Start->LowYield NoElution Compound Not Eluting? Start->NoElution AddTEA Add 0.5% TEA to Eluent Tailing->AddTEA ChangeSolvent Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSolvent ShallowGrad Use a Shallower Elution Gradient PoorSep->ShallowGrad LowYield->AddTEA FlushColumn Flush Column with Highly Polar Solvent LowYield->FlushColumn NoElution->FlushColumn

References

Technical Support Center: 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-Chloro-4-methoxy-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.

I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section provides a systematic approach to identifying and mitigating potential degradation of this compound in your laboratory.

Q1: I've observed a change in the physical appearance (color, texture) of my solid this compound. What could be the cause?

A change in the physical appearance of the solid compound, such as discoloration (e.g., turning yellow or brown) or clumping, is often an indicator of degradation. The pyrrolo[2,3-b]pyridine core is susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities.

Causality and Recommended Actions:

  • Exposure to Light: The azaindole scaffold can be light-sensitive. Photodegradation can occur, leading to the formation of various byproducts.[1][2]

    • Action: Always store the solid compound in an amber vial or a container that protects it from light. Work with the compound in a fume hood with the sash down to minimize light exposure.

  • Exposure to Air (Oxidation): The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by prolonged exposure to air.[3]

    • Action: After each use, flush the vial with an inert gas like argon or nitrogen before tightly sealing the cap. This minimizes the oxygen in the headspace.

  • Improper Storage Temperature: While many suppliers recommend room temperature storage for short periods, elevated temperatures can accelerate degradation.[4]

    • Action: For long-term storage, consider keeping the compound in a desiccator at 2-8°C.[4]

Q2: My compound shows new, unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) after being stored in solution. Why is this happening?

The appearance of new peaks in your analytical trace is a strong indication of chemical degradation in solution. The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.

Causality and Recommended Actions:

  • Solvent-Mediated Degradation: Protic solvents, especially under acidic or basic conditions, can promote hydrolysis of the methoxy group or other reactions.

    • Action: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. Prepare fresh working solutions in aqueous buffers immediately before your experiment. Avoid long-term storage in protic solvents like methanol or ethanol.

  • Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions. The pyridine ring can be protonated or deprotonated, potentially leading to reactions.

    • Action: If your experiment requires aqueous conditions, buffer the solution to a neutral pH if possible. If you must work at low or high pH, prepare the solution immediately before use and minimize the time it spends in these conditions.

  • Oxidation in Solution: Dissolved oxygen in the solvent can lead to oxidative degradation.

    • Action: Use degassed solvents for preparing solutions, especially for long-term storage or sensitive applications.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Storage and Handling

Q3: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, we recommend storing the solid compound under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[4]Reduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Light In an amber vial or light-blocking containerProtects the compound from photodegradation.[1][2]
Container Tightly sealed vialPrevents the ingress of moisture and air.

Q4: How should I prepare and store stock solutions of this compound?

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO or DMF.

  • Preparation: Prepare stock solutions under an inert atmosphere if possible.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. Do not store the compound in aqueous buffers for extended periods.

Stability and Degradation

Q5: What are the likely degradation pathways for this compound?

Based on the chemical structure, which combines a substituted pyridine and a pyrrole ring, the following degradation pathways are plausible:

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is susceptible to oxidation, which can lead to the formation of hydroxylated species and potentially ring-opened products.[3]

  • Photodegradation: The aromatic system can absorb UV light, leading to photochemical reactions and the formation of various degradation products.[1][2]

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group could be susceptible to hydrolysis, yielding a hydroxypyridine derivative.

Q6: I need to perform a reaction with this compound under acidic/basic conditions. What precautions should I take?

If your experimental protocol requires acidic or basic conditions, it is crucial to minimize the exposure time. Prepare the reaction mixture immediately before initiating the reaction. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to check for the appearance of degradation products. Whenever possible, perform the reaction at a lower temperature to slow down potential degradation.

III. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7] This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This will be your stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at 60°C for 24 hours. c. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate the solution at 60°C for 8 hours. c. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Store the solution at room temperature, protected from light, for 24 hours. c. At various time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation (Solid State): a. Place a known amount of solid this compound in a petri dish. b. Expose it to dry heat at 80°C in an oven for 48 hours. c. At various time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Photodegradation: a. Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a calibrated light source (e.g., consistent with ICH Q1B guidelines). b. Keep a control sample in the dark in the same environment. c. After the exposure period, analyze both the exposed and control samples by HPLC.

3. Analysis: a. Analyze all samples using a validated stability-indicating HPLC method. b. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

IV. Visualizations

Workflow for Troubleshooting Stability Issues

G start Observed Instability (e.g., color change, new peaks) substance_state Is the compound solid or in solution? start->substance_state solid Solid Compound substance_state->solid Solid solution In Solution substance_state->solution Solution solid_check Check Storage Conditions: - Light exposure? - Air exposure? - Temperature fluctuations? solid->solid_check solution_check Check Solution Parameters: - Solvent type? - pH? - Storage duration/temperature? solution->solution_check solid_issue Potential Causes: - Photodegradation - Oxidation solid_check->solid_issue Yes solution_issue Potential Causes: - Hydrolysis - Solvent-mediated degradation - Oxidation solution_check->solution_issue Yes solid_action Corrective Actions: - Store in amber vial - Store under inert gas - Store at recommended temp. solid_issue->solid_action solution_action Corrective Actions: - Use anhydrous aprotic solvent - Prepare fresh solutions - Use degassed solvents - Buffer to neutral pH solution_issue->solution_action end_solid Re-analyze for Purity solid_action->end_solid end_solution Re-analyze for Purity solution_action->end_solution

Caption: Decision-making workflow for troubleshooting stability issues.

Proposed Degradation Pathways

G parent This compound oxidation Oxidation (e.g., H₂O₂, air) parent->oxidation hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis photodegradation Photodegradation (UV/Vis Light) parent->photodegradation oxidized_product Hydroxylated Pyrrole Ring and/or Ring-Opened Products oxidation->oxidized_product hydrolyzed_product 5-Chloro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine hydrolysis->hydrolyzed_product photo_product Various Photoproducts photodegradation->photo_product

Caption: Proposed degradation pathways for the compound.

V. References

  • Forced Degradation Studies. (2016). MedCrave online. --INVALID-LINK--

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). --INVALID-LINK--

  • 5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. ChemScene. --INVALID-LINK--

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. (1987). PubMed. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2018). ResearchGate. --INVALID-LINK--

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. --INVALID-LINK--

References

Overcoming poor solubility of pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine derivatives. This scaffold, also known as 7-azaindole, is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its rigid, planar, and often lipophilic nature frequently leads to significant aqueous solubility challenges, which can impede in vitro screening, formulation development, and ultimately, clinical success.[4][5]

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility hurdles and accelerate your research.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems

This section addresses specific, acute issues you might encounter during your experiments.

Q1: My pyrrolo[2,3-b]pyridine derivative precipitated immediately after I diluted my DMSO stock into aqueous buffer for an in vitro assay. What happened and how can I fix it?

Root Cause Analysis: This is a classic sign of a compound exceeding its kinetic solubility limit.[6] Pyrrolo[2,3-b]pyridine derivatives are often weak bases due to the pyridine nitrogen. When a concentrated DMSO stock is diluted into a neutral aqueous buffer (e.g., PBS pH 7.4), the compound's ionization state can change. If the buffer pH is above the compound's pKa, the neutral, less soluble form will predominate, leading to rapid precipitation.[7][8]

Immediate Corrective Actions:

  • pH Modification (Preferred First Step): The most direct way to increase the solubility of a basic compound is to lower the pH of the aqueous medium.[9][10]

    • Action: Prepare your assay buffer at a pH that is at least 1-2 units below the predicted pKa of the pyridine nitrogen. This ensures the compound remains in its protonated, charged, and more soluble salt form.[7][8]

    • Self-Validation: After preparing the solution, visually inspect it for any signs of turbidity or precipitate. For quantitative confirmation, centrifuge the sample and measure the concentration of the supernatant via HPLC-UV or LC-MS to confirm you have reached the desired concentration.[11]

  • Introduce a Co-solvent (If pH is Fixed): If your assay is sensitive to pH changes, the next best approach is to use a water-miscible organic co-solvent to increase the solvent's capacity to dissolve your lipophilic compound.[12][13][14]

    • Action: Prepare your aqueous buffer containing a small percentage of a co-solvent before adding your compound's DMSO stock.

    • Self-Validation: The final concentration of the primary organic solvent (e.g., DMSO) should ideally be kept below 1% to avoid assay interference. The total organic solvent concentration (DMSO + co-solvent) should be carefully controlled and kept consistent across all experiments.

Recommended Starting Co-solvents for In Vitro Assays

Co-solventTypical Starting % (v/v)Key Considerations
Ethanol1-5%Generally well-tolerated in cell-based assays.[13]
Propylene Glycol (PG)1-5%Good solubilizer, but can increase viscosity.[13]
Polyethylene Glycol 400 (PEG-400)1-10%Effective for highly lipophilic compounds; check for assay interference.[14]
N,N-Dimethylacetamide (DMA)0.5-2%Stronger solvent than DMSO, use with caution and verify assay compatibility.
Q2: I was able to dissolve my compound for the initial experiment, but over the course of a few hours on the benchtop, it started to crash out. Why is my solution unstable?

Root Cause Analysis: You are likely observing the difference between kinetic and thermodynamic solubility. The initial dissolved state, achieved by diluting a DMSO stock, can create a temporary, supersaturated solution.[15] Over time, this unstable system will equilibrate, and the compound will precipitate out until it reaches its true, lower thermodynamic solubility limit.[11][16][17] This is a common issue for crystalline compounds with high lattice energy.[18]

Strategies for Stabilization:

  • Use of Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state by sterically hindering the nucleation and growth of crystals.[19] This is a foundational principle of amorphous solid dispersions.[20][21]

    • Action (for in vitro work): While less common for simple assays, including a low concentration (0.1-0.5%) of a polymer like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) in your buffer can sometimes stabilize the solution. This must be validated for assay compatibility.

    • Action (for formulation): For in vivo formulations, this is a key strategy. Dispersing the compound in a polymer matrix is a proven method to enhance oral bioavailability.[20][22]

  • Prepare Fresh Solutions: The most practical immediate solution is to prepare your final dilutions immediately before use. Do not let them sit for extended periods.

  • Assess Thermodynamic Solubility: To understand the true limits of your compound, it is crucial to measure its thermodynamic solubility. This will define the maximum stable concentration you can achieve under equilibrium conditions.

Workflow for Assessing Solubility

Caption: Fig 1: Troubleshooting workflow for solubility issues.

Part 2: Frequently Asked Questions (FAQs)

This section provides broader insights into strategies for working with the pyrrolo[2,3-b]pyridine class of compounds.

Q3: What are the best long-term strategies to fundamentally improve the solubility of my pyrrolo[2,3-b]pyridine lead compound?

Answer: Improving solubility requires modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself or employing advanced formulation techniques.[13][21]

Strategy 1: Structural Modification (Medicinal Chemistry Approach)

The goal is to disrupt the crystal lattice and/or increase polarity without sacrificing potency.[18]

  • Reduce Planarity and Introduce Flexibility: The flat, rigid nature of the pyrrolo[2,3-b]pyridine core promotes efficient crystal packing. Introducing sp³-hybridized carbons or conformationally flexible side chains can disrupt this packing, lower the melting point, and improve solubility.[4][18]

  • Add Ionizable or Polar Groups: Attaching polar groups (e.g., morpholine, piperazine) or ionizable groups (e.g., carboxylic acids, basic amines) to a solvent-exposed region of the molecule is a highly effective strategy.[4][18] A study on thieno[2,3-b]pyridines, a related scaffold, showed that adding a morpholine moiety increased water solubility by three orders of magnitude.[5]

Strategy 2: Salt Formation

For pyrrolo[2,3-b]pyridine derivatives with a basic nitrogen, forming a salt is one of the simplest and most effective ways to dramatically increase aqueous solubility and dissolution rate.[7][10][23][24] Approximately 50% of all small molecule drugs are administered as salts.[23]

  • Mechanism: Salt formation converts the neutral, often poorly soluble free base into a charged, ionic species that is more readily solvated by water.[8][25]

  • Counter-ion Selection: The choice of the acidic counter-ion (e.g., HCl, mesylate, tosylate) is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability.[23][24] A salt screen is a necessary step to identify the optimal form.

Strategy 3: Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the crystalline API at a molecular level within a polymer matrix.[20][21]

  • Mechanism: The API is trapped in a high-energy, amorphous (non-crystalline) state, which prevents it from forming a stable crystal lattice.[19][26] This amorphous form has a much higher apparent solubility and can achieve a state of supersaturation upon dissolution, significantly increasing absorption.[26]

  • Common Polymers: HPMC, PVP, and Soluplus® are common carriers used to create stable ASDs.[20]

  • Preparation: ASDs are typically prepared via spray-drying or hot-melt extrusion.[26]

Decision Framework for Solubility Enhancement

Caption: Fig 2: Strategy selection for formulation development.

Q4: How do I properly measure the solubility of my compound to get reliable data?

Answer: It is critical to distinguish between kinetic and thermodynamic solubility, as they provide different information for different stages of research.[27]

Kinetic Solubility Assay

This is a high-throughput method used in early discovery to identify compounds that are likely to precipitate when diluted from a DMSO stock.[28][6][29]

  • Purpose: To assess the risk of precipitation under non-equilibrium conditions, mimicking the addition of a compound to an assay buffer.[28]

  • Protocol Overview:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[30]

    • Add a small aliquot of the DMSO stock to a series of aqueous buffer solutions to create a range of concentrations.[29][30]

    • Incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[28][6]

    • Separate any precipitate by filtration or centrifugation.[6]

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a detection method like UV-Vis spectrophotometry, nephelometry (light scattering), or LC-MS.[28][29]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[11][16][17]

  • Purpose: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[16][17]

  • Protocol Overview:

    • Add an excess amount of the solid, crystalline compound (powder) to a vial containing the aqueous buffer of interest.[16]

    • Agitate the suspension (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][16]

    • After incubation, allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant and filter it to remove all solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate, typically by HPLC-UV or LC-MS against a standard curve.[11]

By understanding and applying these principles and techniques, researchers can effectively diagnose and overcome the solubility challenges posed by pyrrolo[2,3-b]pyridine derivatives, enabling more reliable data generation and smoother project progression.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals. 7-Azaindole is a privileged scaffold in medicinal chemistry, but its unique electronic properties often present significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights into overcoming these hurdles, focusing on troubleshooting common palladium-catalyzed cross-coupling reactions and C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with 7-azaindole substrates consistently giving low yields?

A1: Low yields in cross-coupling reactions involving 7-azaindoles often stem from the core's inherent chemical properties. The pyridine nitrogen (N7) can act as a chelating ligand for the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the catalyst and stalling the catalytic cycle.[1][3] Additionally, if the pyrrolic nitrogen (N1) is unprotected, its acidity can lead to side reactions or catalyst inhibition, particularly with strong bases.[3][4]

Q2: What is the first step I should take when a standard Suzuki or Buchwald-Hartwig protocol fails for my 7-azaindole derivative?

A2: Before embarking on extensive re-optimization, verify the quality and purity of your starting materials and reagents.

  • Halo-7-azaindole: Ensure it is pure and free of residual acids or bases from its synthesis.

  • Boronic Acid/Ester (Suzuki): Check for degradation. Boronic acids can dehydrate to form unreactive boroxines.

  • Amine (Buchwald-Hartwig): Ensure the amine is pure and dry.

  • Solvents & Base: Use anhydrous solvents and ensure your base is finely powdered and dry, as water content can affect reproducibility, especially with bases like K₃PO₄.[5]

Q3: Is N-protection of the 7-azaindole necessary?

A3: It depends on the reaction. For many transformations, protecting the N1-H can significantly improve outcomes by preventing catalyst inhibition and avoiding undesired side reactions.[1][6] Common protecting groups include Boc, Ts, and SEM. However, recent advances have led to protocols that work efficiently on unprotected 7-azaindoles, which is advantageous for shortening synthetic routes.[3][4] If you are working with an unprotected system, the choice of base and ligand is critical to success.[3] For instance, using a strong base like LiHMDS can deprotonate both the amine and the azaindole, sometimes mitigating undesired homo-coupling.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a systematic approach to troubleshooting two of the most common and powerful methods for functionalizing 7-azaindoles: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Core Problem: Catalyst Inhibition

The primary challenge with 7-azaindoles is the coordination of the N7 pyridine nitrogen to the palladium center, which can lead to inactive catalyst species. The goal of optimization is to favor the desired catalytic cycle over this off-cycle inhibition.

References

Technical Support Center: Regioselectivity in 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 7-azaindole functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are encountering regioselectivity challenges in their synthetic endeavors. 7-Azaindole, a privileged scaffold in medicinal chemistry, often presents synthetic hurdles due to the nuanced reactivity of its bicyclic heteroaromatic system.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve your desired regiochemical outcomes.

I. Understanding the Reactivity Landscape of 7-Azaindole

The functionalization of 7-azaindole is governed by the electronic properties of both the electron-rich pyrrole ring and the electron-deficient pyridine ring. This inherent electronic dichotomy is the primary source of regioselectivity issues. Generally, electrophilic substitution reactions favor the C3 position of the pyrrole ring, which is the most nucleophilic carbon.[3][4] However, various factors, including the nature of the electrophile, reaction conditions, and the presence of directing or protecting groups, can significantly influence the site of functionalization.

Below is a diagram illustrating the key reactive positions on the 7-azaindole core.

Caption: Key reactive sites on the 7-azaindole scaffold.

II. Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)

Question: I am attempting an electrophilic substitution on 7-azaindole and obtaining a mixture of C2 and C3-functionalized products, with the C3 isomer being the major one. How can I improve the selectivity for the C3 position?

Answer:

This is a common issue stemming from the inherent reactivity of the 7-azaindole nucleus. While C3 is electronically favored for electrophilic attack, highly reactive electrophiles or harsh reaction conditions can lead to a loss of selectivity.[3]

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Highly Reactive Electrophile Use a less reactive electrophile or a milder Lewis acid catalyst. For example, for bromination, consider using NBS in a less polar solvent instead of Br₂ with a strong Lewis acid.A less reactive electrophile will be more sensitive to the subtle electronic differences between the C2 and C3 positions, thereby favoring attack at the more nucleophilic C3 position.[3]
Harsh Reaction Conditions Perform the reaction at a lower temperature. Monitor the reaction closely to avoid prolonged reaction times that might lead to isomerization or side reactions.Lowering the temperature increases the kinetic control of the reaction, favoring the pathway with the lower activation energy, which is typically the attack at C3.
Solvent Effects Screen a range of solvents with varying polarities (e.g., nonpolar solvents like hexane or toluene vs. polar aprotic solvents like THF or acetonitrile).The polarity of the solvent can influence the stability of the transition states leading to C2 and C3 substitution. Nonpolar solvents may enhance the inherent selectivity.[3]
Steric Hindrance at C3 If your 7-azaindole substrate is already substituted at a position adjacent to C3, this can sterically hinder the approach of the electrophile, leading to increased C2 substitution. In such cases, a different synthetic strategy might be necessary.Steric bulk around the C3 position can raise the energy of the transition state for C3 attack, making the C2 position more accessible.
Issue 2: Unwanted N-Functionalization during C-Functionalization Attempts

Question: When trying to perform a C-H functionalization on the pyrrole ring, I am observing significant N1-alkylation or N1-arylation as a side product. How can I prevent this?

Answer:

The N1 position of the pyrrole ring is also nucleophilic and can compete with the carbon atoms for electrophiles, especially under basic conditions.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Deprotonation of N1-H Protect the N1 position with a suitable protecting group before attempting C-functionalization. Common protecting groups include Boc, SEM, or a sulfonyl group.[5][6]A protecting group blocks the N1 position, preventing it from reacting with electrophiles and directing the functionalization to the desired carbon position. The choice of protecting group is crucial as it can also influence the electronic properties of the ring.[6][7]
Reaction Conditions For reactions that do not require a base, ensure the reaction is run under neutral or acidic conditions to keep the N1 protonated and less nucleophilic.Under acidic conditions, the pyridine nitrogen (N7) is more likely to be protonated, which can deactivate the entire ring system towards electrophilic attack. However, it can prevent N1-alkylation.
Choice of Base If a base is necessary, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is often preferred for deprotonation at carbon, especially in directed metalation strategies.Bulky bases are less likely to attack the sterically hindered carbon positions and are more effective at deprotonating the more acidic N-H proton. However, for C-H lithiation, they are essential.
Issue 3: Difficulty in Achieving Functionalization on the Pyridine Ring

Question: I need to introduce a substituent at the C4, C5, or C6 position of the 7-azaindole ring, but standard electrophilic substitution methods are ineffective. What strategies can I employ?

Answer:

The pyridine ring of 7-azaindole is electron-deficient and therefore generally unreactive towards electrophilic substitution.[3] Functionalization of this ring requires more specialized techniques.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Electron-Deficient Nature of the Pyridine Ring Employ transition-metal-catalyzed C-H activation/cross-coupling reactions. Catalysts based on palladium, rhodium, or iridium are commonly used for this purpose.[8][9][10]These methods do not rely on the inherent nucleophilicity of the ring. Instead, the metal catalyst coordinates to the heterocycle and facilitates the cleavage of a C-H bond, which can then be coupled with a variety of partners.[9]
Lack of Directing Group for Metalation Utilize a "directed metalation group" (DMG) strategy. A carbamoyl group, for instance, can be installed at the N7 position to direct lithiation to the C6 position. This DMG can then be "danced" to the N1 position to direct subsequent functionalization to the C2 position.[11][12][13][14]The directing group coordinates to the organolithium reagent, bringing it into close proximity to a specific C-H bond and leading to regioselective deprotonation.[12][14]
Starting Material Selection Begin your synthesis with a pre-functionalized pyridine derivative and then construct the pyrrole ring. For example, starting with a substituted 2-aminopyridine.[15][16]This approach circumvents the challenge of directly functionalizing the pyridine ring of the intact 7-azaindole scaffold.

III. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic substitution on the 7-azaindole ring?

A1: The typical order of reactivity for electrophilic substitution is C3 > C2 > C5 > C6 > C4. The C3 position is the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack. Functionalization of the pyridine ring (C4, C5, C6) is significantly more challenging and usually requires metal-catalyzed methods.[1][3]

Q2: How can I selectively functionalize the C2 position?

A2: Selective functionalization at the C2 position generally requires overcoming the intrinsic preference for C3 attack. A common and effective strategy is Directed ortho-Metalation (DoM) . This involves placing a directing group on the N1 nitrogen, such as a pivaloyl or carbamoyl group. This group then directs a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be quenched with various electrophiles.[17]

Directed_ortho_Metalation Start N1-Protected 7-Azaindole Step1 Addition of Strong Base (e.g., n-BuLi or LDA) at low temperature Start->Step1 1. Intermediate C2-Lithiated Intermediate Step1->Intermediate 2. Step2 Quenching with Electrophile (E+) Intermediate->Step2 3. Product C2-Functionalized 7-Azaindole Step2->Product 4.

Caption: Workflow for selective C2 functionalization via Directed ortho-Metalation.

Q3: What is the "directing group dance" and how is it useful for 7-azaindole functionalization?

A3: The "directing group dance" is an elegant strategy that allows for the iterative functionalization of the 7-azaindole scaffold.[11][12] It involves the controlled migration of a directing group, typically a carbamoyl group, between the N1 and N7 positions. For example, a carbamoyl group at N7 can direct metalation to the C6 position. After quenching with an electrophile, the carbamoyl group can be induced to "dance" or migrate to the N1 position. From this new position, it can then direct a second metalation event to the C2 position, allowing for the synthesis of 2,6-disubstituted 7-azaindoles.[13][14]

Q4: Can I achieve N7-functionalization?

A4: While N1-functionalization is more common, selective N7-functionalization can be achieved under specific conditions. For instance, dearomative N7-alkylation has been accomplished using ruthenium catalysis with diazo compounds.[18][19] This approach involves a sequential dearomatization-aromatization process.[18]

Q5: How do electron-donating or electron-withdrawing substituents on the 7-azaindole ring affect its reactivity?

A5: Substituents can have a profound impact on the regioselectivity of subsequent functionalization reactions.

  • Electron-donating groups (EDGs) on either ring will generally increase the nucleophilicity of the π-system, making the molecule more reactive towards electrophiles. An EDG on the pyridine ring can help to activate it towards certain reactions.

  • Electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the ring system, making it less reactive towards electrophiles. An EWG on the pyrrole ring can deactivate it, potentially allowing for functionalization on the pyridine ring under specific conditions. The position of the substituent is critical in directing the regiochemical outcome of further reactions.[20]

IV. Experimental Protocols

Protocol 1: Regioselective C3-Bromination of 7-Azaindole

This protocol provides a general method for the selective bromination at the C3 position.

Materials:

  • 7-Azaindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere at 0 °C, add NBS (1.05 eq) portion-wise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-azaindole.

Protocol 2: N1-Boc Protection of 7-Azaindole

This protocol is for the protection of the N1 position, which is often a prerequisite for subsequent C-H functionalization.[6]

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous THF (0.2 M), add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N1-Boc-7-azaindole.

V. References

  • Liu, J., Xu, G., Tang, S., & Chen, Q. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. --INVALID-LINK--

  • Summary of catalyst-controlled chemoselective and regioselective alkylation of 7-azaindoles. (2020). ACS Publications. --INVALID-LINK--

  • Directing group 'dance' decorates heterocycles. (2019). Chemistry World. --INVALID-LINK--

  • Martins, M., Santos, A., Silva, A. M. S., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. --INVALID-LINK--

  • Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). (n.d.). Benchchem. --INVALID-LINK--

  • Recent advances in the global ring functionalization of 7-azaindoles. (2021). ResearchGate. --INVALID-LINK--

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. --INVALID-LINK--

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). Scite.ai. --INVALID-LINK--

  • The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7-Azaindole by Controlled Annular Isomerism. (2019). ResearchGate. --INVALID-LINK--

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2022). MDPI. --INVALID-LINK--

  • Recent advances in the global ring functionalization of 7-azaindoles. (2021). Royal Society of Chemistry. --INVALID-LINK--

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019). PubMed. --INVALID-LINK--

  • 7-Azaindole in natural and bioactive molecules and drugs with azine- and azole-ring functionalization. (2019). ResearchGate. --INVALID-LINK--

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). PubMed. --INVALID-LINK--

  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock. --INVALID-LINK--

  • Regioseletive C–H functionalization of 7-azaindoles. (2019). ResearchGate. --INVALID-LINK--

  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook. --INVALID-LINK--

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). ResearchGate. --INVALID-LINK--

  • Fast functionalization of (7-aza)indoles using continuous flow processes. (2016). Semantic Scholar. --INVALID-LINK--

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2017). ResearchGate. --INVALID-LINK--

  • An ab Initio Study of the Effect of Substituents on the n -> pi* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2018). ACS Publications. --INVALID-LINK--

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (2019). PMC. --INVALID-LINK--

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting-Activating Group. (2007). ResearchGate. --INVALID-LINK--

  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (2020). ResearchGate. --INVALID-LINK--

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Regioselective synthesis of C2-substituted 7-azaindoles. (2019). ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols: C3-Functionalization of the 7-Fluoro-1H-indole Ring. (n.d.). Benchchem. --INVALID-LINK--

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (2022). Royal Society of Chemistry. --INVALID-LINK--

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). PMC. --INVALID-LINK--

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. --INVALID-LINK--

  • Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. --INVALID-LINK--

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2019). ResearchGate. --INVALID-LINK--

  • Iridium-Catalyzed Redox-Neutral C2 and C3 Dual C-H Functionalization of Indoles with Nitrones toward 7H-Indolo[2,3-c]quinolines. (2021). ACS Publications. --INVALID-LINK--

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). iupac.org. --INVALID-LINK--

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. --INVALID-LINK--

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications. --INVALID-LINK--

  • Electrophilic Substitution Reactions of Indoles. (2020). ResearchGate. --INVALID-LINK--

  • Electrophilic Aromatic Substitution - The Mechanism. (2017). Master Organic Chemistry. --INVALID-LINK--

  • Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids. (n.d.). Benchchem. --INVALID-LINK--

  • Electrophilic Aromatic Substitution - The Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--

References

Technical Support Center: Scaling Up 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Introduction

5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-4-methoxy-7-azaindole, is a critical heterocyclic building block in medicinal chemistry. Its scaffold is present in numerous compounds investigated for therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2] As research progresses from bench-scale discovery to preclinical and clinical development, the demand for this intermediate in larger quantities necessitates robust and scalable synthetic routes.

Transitioning a synthetic procedure from the gram scale to the kilogram scale is rarely a linear process.[3] New challenges related to reaction kinetics, heat transfer, mass transfer, and safety invariably emerge.[4] This guide is designed to serve as a technical resource for researchers, process chemists, and drug development professionals encountering these challenges. It provides practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and offers insights into the critical parameters for a successful scale-up.

Assumed Synthetic Pathway

For the context of this guide, we will focus on a common and logical synthetic route: the electrophilic chlorination of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine precursor using N-Chlorosuccinimide (NCS). This step is often a critical point where scalability issues can arise.

Workflow: Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Starting Material: 4-methoxy-1H-pyrrolo[2,3-b]pyridine D Inert Atmosphere Setup (Nitrogen/Argon) A->D B Solvent Selection (e.g., DMF, CH3CN, CH2Cl2) B->D C Reagent: N-Chlorosuccinimide (NCS) E Controlled Reagent Addition (NCS solution/portion-wise) C->E D->E F Temperature Monitoring & Control (e.g., -10°C to 25°C) E->F G In-Process Control (IPC) (HPLC/TLC Monitoring) F->G H Aqueous Quench (e.g., Na2S2O3 / NaHCO3) G->H Reaction Complete I Extraction (e.g., EtOAc, DCM) H->I J Crystallization / Purification (Column Chromatography or Recrystallization) I->J K Final Product: This compound J->K L Quality Control (NMR, HPLC, MS, Purity) K->L

Caption: General workflow for the synthesis of the target compound.

Troubleshooting & Scale-Up Guide

This section addresses specific problems that may be encountered during the scale-up of the chlorination reaction.

Issue 1: Reaction Yield & Purity

Question: My yield dropped from ~85% at the 1g scale to less than 50% at the 100g scale, and HPLC shows multiple new impurities. What's happening?

Answer: This is a classic scale-up problem often rooted in heat and mass transfer limitations.

  • Causality - The Exotherm Problem: The chlorination of electron-rich heterocycles like 7-azaindoles with NCS is exothermic. On a small scale, the high surface-area-to-volume ratio of a round-bottom flask allows for efficient heat dissipation into the cooling bath. In a large reactor, this ratio decreases dramatically. The heat generated in the core of the reactor cannot escape quickly enough, leading to a rise in the internal temperature.[4] This causes several side reactions, such as dichlorination or degradation of the starting material and product.

  • Troubleshooting & Optimization:

    • Control the Addition: Never add the NCS as a solid in one portion at a large scale.[4] Instead, dissolve the NCS in the reaction solvent and add it slowly via an addition funnel or a syringe pump. This allows the reactor's cooling system to manage the heat generated in real-time.

    • Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not the bath temperature. The difference can be significant. Set a strict internal temperature limit (e.g., not to exceed 5°C) and adjust your addition rate to maintain it.

    • Improve Agitation: Inefficient stirring creates localized "hot spots" where the NCS concentration is high, leading to impurity formation. Ensure the reactor is equipped with an appropriate overhead stirrer and baffle system to ensure good mixing for the reaction volume.

    • Consider Reverse Addition: Add the solution of the azaindole to a solution or slurry of NCS. This keeps the substrate concentration low initially, which can sometimes minimize side product formation.

Issue 2: Impurity Profile

Question: I'm consistently seeing an impurity with a mass corresponding to a dichlorinated product. How can I avoid this?

Answer: The formation of a dichlorinated species is a common issue and is directly related to regioselectivity and reaction conditions. The 7-azaindole ring has multiple positions susceptible to electrophilic attack.

  • Causality - Reaction Kinetics: The desired C5-chlorination product is still an electron-rich heterocycle, potentially even more reactive than the starting material under certain conditions. If the concentration of NCS is too high in one area of the reactor (due to poor mixing or too rapid addition), it can react a second time with the mono-chlorinated product before all the starting material has been consumed.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: On a larger scale, ensure precise measurement of your reagents. Use a slight sub-stoichiometric amount of NCS (e.g., 0.98 equivalents) to ensure all the chlorinating agent is consumed, leaving some starting material behind, which is typically easier to remove during purification than the dichlorinated impurity.

    • Solvent Choice: The reaction solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or acetonitrile (MeCN) can sometimes offer better selectivity compared to highly polar solvents like dimethylformamide (DMF), where the NCS is more activated.[5]

    • In-Process Control (IPC): Use HPLC or TLC to monitor the reaction closely. Aim to stop the reaction as soon as the starting material is consumed to a satisfactory level (e.g., <2% remaining). Over-running the reaction time significantly increases the risk of side products.

ParameterLaboratory Scale (1g)Pilot Scale (100g) RecommendationRationale for Change
NCS Addition Added as solid in portionsSlow addition of NCS solution over 1-2 hoursManages exotherm, prevents localized high concentrations.[4]
Temp. Control Ice bath (0°C)Jacketed reactor with internal probe, maintain < 5°CPrevents runaway reaction and side products.
NCS Equiv. 1.05 - 1.1 eq0.98 - 1.02 eqMinimizes over-chlorination; easier purification.
Monitoring TLC after 30 minHPLC analysis every 15-30 minProvides quantitative data to stop the reaction precisely.
Issue 3: Work-up and Isolation

Question: During the aqueous quench and extraction, I'm getting a persistent emulsion, and my product seems to be crashing out between the layers, leading to significant material loss. What should I do?

Answer: Emulsions and precipitation during work-up are common physical processing issues that become more pronounced at scale.

  • Causality - Physical Properties: The product, this compound, and its precursor have both basic (pyridine nitrogen) and acidic (pyrrole N-H) properties, as well as being relatively flat, aromatic molecules. This can lead to complex solubility behavior and surfactant-like action at the interface of aqueous and organic layers, causing emulsions. Sudden pH or solvent composition changes can cause the product to precipitate if its solubility limit is exceeded.

  • Troubleshooting & Optimization:

    • Dilute, Dilute, Dilute: Before quenching, dilute the reaction mixture with more of the primary extraction solvent (e.g., EtOAc or DCM). This keeps the product well below its solubility limit. Ensure the aqueous quench solution is also sufficiently dilute.

    • Controlled Quench: Add the reaction mixture slowly to a well-stirred, cooled aqueous quench solution (e.g., sodium thiosulfate to destroy excess NCS, followed by sodium bicarbonate). Avoid adding the quench solution to the reaction mixture, as this can create concentrated interfaces.

    • Brine Wash: To break emulsions, add a saturated sodium chloride (brine) solution during the work-up. This increases the ionic strength of the aqueous phase, forcing a cleaner separation.

    • Alternative Isolation: If extraction remains problematic, consider an alternative strategy. After quenching, you might be able to perform a solvent swap to a solvent in which the product is poorly soluble (e.g., heptane or MTBE) to induce crystallization directly from the mixture. This can be filtered, washed, and then purified further if needed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with N-Chlorosuccinimide (NCS) at scale?

A1: NCS is a strong oxidizing agent and a corrosive solid that is harmful if swallowed or inhaled.[6][7]

  • Handling: Always handle NCS in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical goggles, a face shield, and chemical-resistant gloves.[8][9] Avoid creating dust.[7]

  • Reactivity: Reactions involving NCS can be highly exothermic.[8] It is incompatible with strong acids, bases, and reducing agents. Never mix NCS directly with aliphatic alcohols or amines, as this can lead to explosive reactions.[9]

  • Storage: Store NCS in a cool, dry place away from direct sunlight and moisture, as it is light-sensitive and can decompose.[6][8]

  • Spills: In case of a spill, clean it up immediately, preventing dust formation by moistening with water if necessary, and place it in a suitable container for disposal.[7][9]

Q2: Which solvent is best for this reaction at scale?

A2: The ideal solvent is a balance of reactivity, selectivity, and process safety/practicality.

  • Dichloromethane (DCM): Often gives good selectivity but is environmentally undesirable and has a low boiling point, which can be problematic for temperature control.

  • Acetonitrile (MeCN): A good choice that often provides a clean reaction profile. It is water-miscible, which can simplify or complicate work-up depending on the procedure.

  • Dimethylformamide (DMF): Generally leads to faster reaction rates but may decrease selectivity. Its high boiling point makes it difficult to remove during work-up.

  • Recommendation: Acetonitrile is often a good starting point for scale-up optimization due to its favorable balance of properties. A solvent screen at the lab scale is always recommended before proceeding.

Q3: My final product is an oil/gummy solid after column chromatography. How can I get a crystalline solid?

A3: Obtaining a crystalline product is crucial for purity and ease of handling at scale.

  • Solvent Screening: Perform a small-scale anti-solvent crystallization screen. Dissolve your purified product in a small amount of a good solvent (e.g., DCM, EtOAc, Acetone) and slowly add a poor solvent (e.g., Heptane, Hexane, MTBE) until turbidity persists. Allow it to stand, or cool it, to induce crystallization.

  • Seed Crystals: If you have even a tiny amount of crystalline material, use it to seed a larger batch. Seeding can dramatically improve crystallization kinetics and final particle size.

  • Polymorphism: Be aware that the compound may exist in different crystalline forms (polymorphs). The crystallization conditions (solvent, temperature, cooling rate) can influence which form is obtained.[3][4]

Troubleshooting Logic Diagram

G start Low Yield / High Impurities During Scale-Up q1 Is the internal temperature rising uncontrollably? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Improve Heat Transfer: 1. Slow down reagent addition rate. 2. Use a jacketed reactor with better cooling. 3. Ensure internal temp probe is used. ans1_yes->sol1 q2 Is a dichlorinated impurity the main issue? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Control Stoichiometry & Kinetics: 1. Use 0.98-1.02 eq of NCS. 2. Ensure efficient mixing to avoid 'hot spots'. 3. Stop reaction based on HPLC-IPC. ans2_yes->sol2 q3 Are there multiple unidentified impurities? ans2_no->q3 ans3_yes Yes q3->ans3_yes sol3 Investigate Degradation: 1. Check stability of starting material and product under reaction conditions. 2. Analyze raw material purity. ans3_yes->sol3

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

Technical Support Center: Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls and optimize experimental outcomes. Pyrrolopyridines are critical scaffolds in medicinal chemistry, but their synthesis is often fraught with challenges not seen with their simpler indole counterparts.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Fundamental Challenges in Pyrrolopyridine Synthesis
Q1: Why is the synthesis of pyrrolopyridines (azaindoles) so much more challenging than standard indole synthesis?

A1: The primary challenge stems from the inherent electronic properties of the pyridine ring. Unlike the electron-rich benzene ring in indole, the pyridine ring contains an electronegative nitrogen atom that significantly withdraws electron density. This creates an "electron-deficient" system with several critical consequences:

  • Reduced Nucleophilicity: The starting materials, such as pyridylhydrazines used in the Fischer indole synthesis, are less nucleophilic. This makes key bond-forming steps, like the initial condensation and the subsequent[3][3]-sigmatropic rearrangement, more difficult and often results in lower yields or complete reaction failure under standard indole conditions.[4][5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, strongly coordinating to and deactivating transition metal catalysts (e.g., Palladium, Rhodium) that are crucial for modern cross-coupling and C-H activation strategies.[6]

  • Requirement for Harsher Conditions: To overcome the lower reactivity, harsher reaction conditions such as higher temperatures or stronger acids are often required.[3][5] These aggressive conditions can unfortunately lead to a host of side reactions, including decomposition of starting materials, product degradation, or tar formation.[4]

  • Altered Regioselectivity: The fusion of an electron-deficient pyridine ring with an electron-rich pyrrole ring creates a complex electronic landscape, making the control of regioselectivity during functionalization a persistent challenge.[7][8]

This unique reactivity profile demands careful selection of synthetic routes and meticulous optimization of reaction conditions.

Part 2: Troubleshooting Specific Synthetic Routes
Q2: My Fischer indole synthesis to make a 4- or 6-azaindole is failing or giving abysmal yields. What are the common culprits and solutions?

A2: This is a very common pitfall directly linked to the electron-deficient pyridine ring hindering the key sigmatropic rearrangement.[4][5] Low yields are often due to incomplete reaction or decomposition.

Troubleshooting & Optimization Protocol:

  • Evaluate the Catalyst and Temperature:

    • Problem: Standard acid catalysts (like acetic acid) may be too weak. However, excessively strong Brønsted acids (e.g., concentrated H₂SO₄) combined with high heat can cause charring and product decomposition.[4]

    • Solution: Screen a panel of catalysts and conditions. Start with milder Lewis acids (e.g., ZnCl₂) which may be preferable to strong Brønsted acids. If stronger conditions are needed, consider polyphosphoric acid (PPA) or Eaton's reagent, but carefully control the temperature. Use a higher boiling point solvent for more precise temperature management.[4]

  • Protect the Reaction from Air:

    • Problem: Pyridylhydrazines can be sensitive to air oxidation, leading to degradation of the starting material and the formation of colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[4]

  • Assess Substrate Electronics:

    • Problem: The reaction is particularly difficult if your pyridine ring has electron-withdrawing substituents, further deactivating the system.

    • Solution: If possible, start with precursors that have electron-donating groups (EDGs) on the pyridine ring, as these can partially offset the ring's electron deficiency and improve yields.[5]

  • Consider an Alternative Synthetic Route:

    • Problem: The Fischer synthesis is notoriously low-yielding for certain azaindole isomers.

    • Solution: If optimization fails, it is often more efficient to switch to a different, more reliable method. The table below compares several common alternatives.[5][9]

Table 1: Comparison of Alternative Synthetic Routes for Azaindoles

Synthetic RouteBest For IsomersKey AdvantagesCommon Pitfalls
Bartoli Reaction 4-, 6-, and 7-substitutedTolerates a wide range of functional groups.Requires vinyl Grignard reagents, which can be sensitive.[5]
Leimgruber-Batcho 4-, 5-, 6-azaindolesVersatile and often high-yielding.May require multiple steps.
Palladium-Catalyzed All isomersHigh efficiency and functional group tolerance.Prone to catalyst deactivation; requires careful ligand selection.[1][6]
Madelung Synthesis 7-azaindolesGood for specific isomers.Requires strong bases (e.g., nBuLi) and high temperatures.
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, requires high catalyst loading, or fails completely. How can I prevent catalyst deactivation?

A3: The pyridine nitrogen is a notorious poison for palladium catalysts.[6] It coordinates strongly to the metal center, preventing it from participating in the catalytic cycle.

Troubleshooting Workflow:

start Low Yield in Pd-Catalyzed Cross-Coupling q1 Are you using a Lewis Acid Additive? start->q1 sol1 Add a Lewis Acid like Ag₂CO₃ or Zn(OTf)₂. This modulates pyridine coordination and prevents catalyst deactivation. q1->sol1 No q2 Is your ligand appropriate? q1->q2 Yes sol1->q2 sol2 Use bulky, electron-rich phosphine ligands. RuPhos and XPhos are proven to be effective for aminations on azaindoles. q2->sol2 No q3 Is the pyrrole nitrogen protected? q2->q3 Yes sol2->q3 sol3 Protect the N-H of the pyrrole ring. An unprotected N-H can interfere with the reaction. SEM or Boc groups are common, but deprotection can be challenging. q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Detailed Protocol: Buchwald-Hartwig Amination on a Chloropyrrolopyridine [1][10]

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

  • Reagent Assembly: To a reaction flask, add the chloro-pyrrolopyridine substrate (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a dry, de-gassed solvent such as 1,4-dioxane or tert-butanol.[1][10]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or BINAP, 4-10 mol%). Add this mixture to the reaction flask.

  • Degassing: Bubble nitrogen or argon through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Functionalization, Protection, and Purification Pitfalls
Q4: I'm attempting a C-H functionalization and getting a mixture of regioisomers. How can I control where the new group adds?

A4: Achieving regioselectivity is a significant hurdle due to the competing electronic natures of the fused rings.[7][8] The outcome is a delicate balance of electronics, sterics, and reaction conditions.

center Regioselectivity Control in Pyrrolopyridine Functionalization electronics Inherent Electronics center->electronics sterics Steric Hindrance center->sterics conditions Reaction Conditions center->conditions directing_groups Directing Groups center->directing_groups sub_elec1 Pyrrole Ring (Electron-Rich) Favors Electrophilic Attack electronics->sub_elec1 sub_elec2 Pyridine Ring (Electron-Deficient) Favors Nucleophilic Attack electronics->sub_elec2 sub_sterics Bulky reagents or existing substituents will favor the least hindered position. sterics->sub_sterics sub_conditions Solvent, temperature, and catalyst/ligand choice can tune the outcome of competing pathways. conditions->sub_conditions sub_directing Temporarily installed groups can direct a metal catalyst to a specific C-H bond for activation. directing_groups->sub_directing

Caption: Key factors governing regioselectivity.

Strategies for Control:

  • Leverage Inherent Reactivity: For an electrophilic aromatic substitution (e.g., halogenation, nitration), the reaction will preferentially occur on the electron-rich pyrrole ring. For nucleophilic aromatic substitution (SₙAr), a leaving group on the electron-deficient pyridine ring is required.

  • Directed Ortho-Metalation (DoM): Install a directing group (e.g., amide, pivaloyl) that can coordinate to an organolithium reagent (like nBuLi or LDA), allowing for deprotonation and subsequent functionalization at a specific adjacent position.

  • Halogen-Dance and Cross-Coupling: A powerful strategy is to first introduce halogens (I, Br) which can then serve as "handles" for site-selective palladium-catalyzed cross-coupling reactions. This multi-step approach provides excellent control over the final structure.[1]

Q5: My SEM-deprotection step is a mess, yielding multiple byproducts. I've heard this is a known issue—how can it be solved?

A5: You are correct; this is a well-documented and frustrating pitfall. The trimethylsilylethoxymethyl (SEM) group is popular for protecting the pyrrole nitrogen, but its removal with acid (like TFA) releases formaldehyde. This formaldehyde can react with the desired product, leading to unwanted side products, most notably the formation of a tricyclic eight-membered ring.[1][11]

Mitigation Strategies:

  • Optimize Deprotection Conditions:

    • Time and Temperature: This is critical. Longer reaction times and higher temperatures often favor the formation of the eight-membered ring byproduct.[1] Monitor the reaction closely and quench it as soon as the starting material is consumed. Start at room temperature or even 0 °C before attempting heating.

    • Scavengers: While not always effective, adding a formaldehyde scavenger to the reaction mixture can sometimes help, but this requires careful screening.

  • Switch to an Alternative Protecting Group:

    • Problem: If SEM deprotection proves intractable for your specific substrate, the best solution is often to redesign the synthesis with a different protecting group.[12]

    • Solution: Consider groups that are removed under orthogonal conditions.

      • Boc (tert-Butoxycarbonyl): Also acid-labile, but does not release formaldehyde. A very common choice.[13]

      • Sulfonyl Groups (e.g., Tosyl): Very robust and electron-withdrawing, which can be beneficial in some steps, but require harsh conditions for removal (e.g., strong base or reducing agents).[14]

      • Benzyl (Bn): Removed by hydrogenolysis (H₂/Pd/C), which is a mild method compatible with many functional groups.

Q6: My reaction mixture is turning into a tar, and purifying the final product is extremely difficult. What can I do?

A6: Tar formation is a clear sign of decomposition.[4] The polar nature of the N-H bond in the final product can also lead to streaking on silica gel columns, complicating purification.

Best Practices for Prevention and Purification:

  • Minimize Heat and Acidity: As mentioned previously, use the mildest possible conditions that allow the reaction to proceed.[4]

  • Ensure Starting Material Purity: Impurities in starting materials can initiate polymerization or lead to side products that are very difficult to remove.[15] Use freshly purified reagents whenever possible.

  • Degas Solvents: Remove dissolved oxygen from reaction solvents, as it can promote oxidative decomposition pathways.

  • Purification Tactics:

    • Column Chromatography: If streaking is an issue on silica gel, try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to the eluent to suppress tailing.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel for particularly base-sensitive or polar compounds.

    • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity and is often scalable. Screen a variety of solvent systems (e.g., EtOAc/hexanes, DCM/pentane, ethanol/water).

References

Validation & Comparative

A Researcher's Guide to Biological Target Validation of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its inherent ability to act as a hinge-binder has led to the development of potent modulators for a wide array of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).[2][3][4] The specific derivative, 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, represents a rationally designed evolution of this scaffold, where the chloro and methoxy substitutions are anticipated to confer enhanced potency and selectivity towards a specific kinase target.

This guide provides a comprehensive framework for the biological target validation of novel derivatives of this compound. As the precise molecular target of a new derivative is often unknown, we will outline a systematic, multi-tiered approach to first identify and then rigorously validate its biological target. This process is crucial for understanding the compound's mechanism of action and predicting its therapeutic potential and potential off-target effects. We will compare the required experimental methodologies and data against established kinase inhibitors such as Tofacitinib and Sunitinib, providing a clear benchmark for performance.

Part 1: The Target Identification and Validation Funnel

The journey from a novel compound to a validated drug candidate with a known mechanism of action can be visualized as a funnel. We begin with broad, unbiased screening to identify potential targets and progressively employ more specific and physiologically relevant assays to confirm engagement and functional modulation.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: Cellular Functional Validation A Kinobeads Pulldown Assay (Unbiased Target ID) B Biochemical Kinase Assay (IC50 Determination) A->B Identifies candidate kinases for validation C Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) B->C Confirms on-target binding in a cellular context D Phospho-protein Western Blot (Downstream Pathway Modulation) C->D Validates target engagement in a functional setting E Cell-Based Functional Assays (e.g., Proliferation, Reporter Gene) D->E Links target engagement to a cellular phenotype

Caption: The Target Validation Funnel.

Part 2: Comparative Analysis of Potential Kinase Targets

Based on the known activity of the 1H-pyrrolo[2,3-b]pyridine scaffold, several kinase families are plausible targets for our derivative. Below is a comparative overview of some of these key targets and the rationale for their investigation.

Kinase Target FamilyKey Signaling PathwayPathophysiological RelevanceRationale for Investigation
JAK Family (JAK1, JAK2, JAK3, TYK2) JAK-STAT PathwayAutoimmune diseases, myeloproliferative neoplasms, inflammation.[5]The pyrrolo[2,3-b]pyridine core is related to the approved JAK inhibitor Tofacitinib.[4][5]
FGFR Family (FGFR1-4) RAS-MAPK, PI3K-AKTOncogenesis (various solid tumors), developmental disorders.[3][6]Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity.[3]
CDK8/19 Mediator Complex/Transcriptional RegulationColorectal cancer, other malignancies.[2]The scaffold has been successfully exploited to develop potent and selective CDK8 inhibitors.[2]
FAK Integrin/Src SignalingTumor progression, metastasis, angiogenesis.Fragment-based screening has identified the pyrrolo[2,3-b]pyridine scaffold as a FAK binder.
TNIK Wnt/β-catenin SignalingColorectal cancer, other Wnt-driven cancers.[7]The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent TNIK inhibitors.
IKKα Non-canonical NF-κB PathwayInflammation, cancer.[8]Novel inhibitors based on this scaffold have shown high potency and selectivity for IKKα.[9]

Part 3: Experimental Protocols for Target Validation

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our validation funnel.

Protocol 1: Kinobeads Pulldown Assay for Unbiased Target Identification

This technique utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. By comparing the kinases that bind to the beads in the presence versus the absence of our test compound, we can identify its specific targets.[10][11]

Workflow Diagram:

G cluster_0 Lysate Preparation cluster_1 Competitive Binding cluster_2 Affinity Capture cluster_3 Analysis A Cell Lysis (with phosphatase/protease inhibitors) B Incubate Lysate with: 1. DMSO (Control) 2. Test Compound A->B C Add Kinobeads B->C D Wash Beads & Elute Proteins C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Identify & Quantify Bound Kinases F->G

Caption: Kinobeads Competitive Pulldown Workflow.

Step-by-Step Methodology:

  • Cell Lysis: Lyse cultured cells (e.g., a relevant cancer cell line) in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[12]

  • Lysate Pre-incubation: Divide the lysate into two aliquots. To one, add the this compound derivative at a high concentration (e.g., 10 µM). To the other, add an equivalent volume of DMSO as a vehicle control. Incubate for 30-60 minutes at 4°C.

  • Kinobeads Incubation: Add equilibrated Kinobeads to both lysates and incubate for 1-3 hours at 4°C with rotation to allow for kinase binding.[10]

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. A common and efficient method is on-bead digestion, where proteases like trypsin are added directly to the beads to digest the captured proteins into peptides.[10]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. True targets of the test compound will show significantly reduced abundance in the compound-treated sample compared to the DMSO control, as the free compound in solution outcompetes the immobilized ligands on the beads.

Protocol 2: In Vitro Radioactive Kinase Assay (IC50 Determination)

This is the gold standard for quantifying the inhibitory potency of a compound against a purified kinase.[1][13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 µM with 10-point, 3-fold dilutions.

  • Reaction Setup: In a 96-well plate, add the purified recombinant kinase identified from the Kinobeads experiment, the specific peptide or protein substrate for that kinase, and the diluted test compound or DMSO control.

  • Initiation of Reaction: Start the kinase reaction by adding a kinase buffer containing MgCl2, non-radioactive ATP, and [γ-³²P]ATP.[1] Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.[14]

  • Detection: Measure the radioactivity of the phosphorylated substrate remaining on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the compound binds to its target inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound at a saturating concentration (e.g., 10x the biochemical IC50) or with DMSO as a control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. This creates a temperature gradient where proteins will begin to denature and aggregate.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point by Western blot.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.[15]

Protocol 4: Phospho-protein Western Blot for Downstream Pathway Analysis

This assay validates that target engagement by the compound leads to a functional consequence: the inhibition of the kinase's activity in a cellular context. This is assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.[9]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Plate a relevant cell line. If the target pathway is not constitutively active, starve the cells and then stimulate them with an appropriate growth factor or cytokine to activate the kinase of interest (e.g., IL-6 to activate the JAK/STAT pathway).

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours before adding the stimulant.

  • Cell Lysis: After stimulation, immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[19]

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates effective inhibition of the kinase in the cell.

Part 4: Comparative Data and Benchmarking

The performance of a novel inhibitor must be contextualized by comparing it to known standards. The following tables provide examples of how to present comparative data for kinase selectivity and cellular potency.

Table 1: Comparative Kinase Selectivity Profile (Biochemical IC50, nM)

Kinase TargetThis compound Derivative (Hypothetical Data)Tofacitinib (Pan-JAK Inhibitor)[20]Sunitinib (Multi-Kinase Inhibitor)[21]
JAK1 >1000112>1000
JAK2 >100020280
JAK3 5 1>1000
FGFR1 150>100080
VEGFR2 >1000>10009
PDGFRβ >1000>10008
c-KIT >1000>10004

This table illustrates how a novel compound might show high selectivity for a specific kinase (e.g., JAK3) compared to the broader profiles of established drugs.

Table 2: Comparative Cellular Potency (IC50, nM)

Assay TypeCell LineThis compound Derivative (Hypothetical Data)Tofacitinib[22]
p-STAT5 Inhibition (IL-2 stimulated) Human T-cells2510-50
Cell Proliferation (CTLL-2) CTLL-2 (IL-2 dependent)5050-100

This table compares the functional cellular activity of the novel compound against a relevant benchmark inhibitor in assays measuring downstream signaling and a phenotypic outcome.

Part 5: Visualizing Key Signaling Pathways

Understanding the signaling context of the target kinase is essential for designing functional assays and interpreting results.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. Inhibition of a JAK kinase is expected to block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 5-Chloro-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon ligand binding, activate downstream pathways like RAS-MAPK and PI3K-AKT, driving cell proliferation and survival. Inhibition of FGFR would block the phosphorylation of downstream effectors like ERK.

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 5-Chloro-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: The FGFR Signaling Pathway and Point of Inhibition.

Conclusion

The biological target validation for a novel compound such as a this compound derivative is a meticulous, evidence-driven process. It requires a logical progression from broad, unbiased screening to highly specific biochemical and cellular functional assays. By systematically identifying the target kinase, confirming cellular engagement, and demonstrating modulation of the downstream signaling pathway, researchers can build a robust data package that elucidates the compound's mechanism of action. Comparing the potency and selectivity of the novel derivative against established drugs provides the necessary context to evaluate its potential as a next-generation therapeutic. This guide offers a foundational framework and detailed protocols to navigate this critical phase of drug discovery with scientific rigor and integrity.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-methoxy-7-azaindole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bond interactions within the ATP-binding site of kinases has cemented its role as a valuable template for the design of targeted therapeutics.[3] This guide provides a detailed examination of the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 5-Chloro-4-methoxy-7-azaindole analogs. By synthesizing insights from disparate studies and employing established principles of medicinal chemistry, we aim to provide a predictive framework for the rational design of next-generation inhibitors based on this scaffold.

The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole and purine, capable of engaging in multiple hydrogen bonding patterns with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] This fundamental interaction is a cornerstone of the high affinity observed for many 7-azaindole-based inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Decoding the Substituent Effects: A Tale of Two Positions

The 5-Chloro Substitution: Enhancing Potency and Occupying Key Pockets

The introduction of a chlorine atom at the 5-position of the 7-azaindole ring is a common strategy in the development of potent kinase inhibitors. This substitution can influence activity through several mechanisms:

  • Hydrophobic Interactions: The chloro group can occupy hydrophobic pockets within the ATP-binding site, leading to enhanced binding affinity.

  • Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can alter the electronic distribution of the azaindole ring system, potentially influencing the strength of hydrogen bonds with the kinase hinge.

  • Blocking Metabolic Sites: Strategic placement of a chloro group can prevent metabolic degradation of the molecule, thereby improving its pharmacokinetic profile.

A notable example is found in the development of Aurora kinase inhibitors, where the introduction of a C-5 chloro atom was speculated to fill space in the binding pocket and influence the conformation of the molecule to better mimic the binding of potent inhibitors.[2]

The 4-Methoxy Substitution: A Double-Edged Sword of Solubility and Potency

The 4-methoxy group introduces a different set of physicochemical properties that can be leveraged in drug design:

  • Increased Solubility: The polar ether oxygen can improve the aqueous solubility of the compound, a critical factor for oral bioavailability.[4]

  • Hydrogen Bond Acceptor: The methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein target.

  • Steric and Electronic Effects: The methoxy group can also exert steric and electronic effects that may either be beneficial or detrimental to binding, depending on the specific topology of the kinase active site.

An insightful comparison comes from the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. The replacement of a 5-methoxy group with a 5-chloro group in a 7-azaindole analog (leading to the approved drug Pexidartinib) resulted in a significant improvement in inhibitory potency (IC50 of 62 nM for the methoxy analog vs. 13 nM for the chloro analog).[4] This suggests that for this particular target, the hydrophobic and electronic contributions of the chloro group at the 5-position are more favorable for high-affinity binding than those of the methoxy group.

Synthesizing the SAR of 5-Chloro-4-methoxy-7-azaindole Analogs: A Predictive Framework

By combining the known effects of the 5-chloro and 4-methoxy substituents, we can construct a predictive SAR model for the 5-Chloro-4-methoxy-7-azaindole scaffold.

SAR_Framework cluster_Substituents Key Substituent Effects cluster_Properties Predicted Physicochemical & Pharmacological Profile Core {5-Chloro-4-methoxy-7-azaindole Core | A versatile scaffold for kinase inhibition} Chloro 5-Chloro | Potency Enhancement - Hydrophobic Interactions - Metabolic Stability Core:port->Chloro:head Influences Methoxy 4-Methoxy | Solubility Modulation - H-Bond Acceptor - Potential for Steric Hindrance Core:port->Methoxy:head Influences Selectivity Selectivity Profile Dependent on R-group Modifications Core:head->Selectivity Backbone for Potency Potentially High Potency Chloro:port->Potency Leads to Solubility Improved Solubility (vs. dichloro) Methoxy:port->Solubility Leads to

This combined substitution pattern likely results in a scaffold with a favorable balance of potency and drug-like properties. The 5-chloro group is expected to anchor the molecule in a hydrophobic pocket, while the 4-methoxy group can enhance solubility and potentially form additional hydrogen bonds. The interplay between these two substituents will ultimately determine the overall activity and selectivity profile.

Comparative Data of Representative 7-Azaindole Analogs

To illustrate the impact of substitutions at the 5-position, the following table presents a comparison of a 5-methoxy and a 5-chloro substituted 7-azaindole analog targeting CSF1R.

CompoundR Group at Position 5Target KinaseIC50 (nM)Key ObservationReference
Analog 1 -OCH3CSF1R62Methoxy group improves solubility but is less potent than chloro.[4]
Pexidartinib -ClCSF1R13Chloro group significantly enhances inhibitory potency.[4]

This data strongly suggests that for CSF1R, a halogen at the 5-position is crucial for maximizing potency. The development of 5-chloro-4-methoxy analogs would be a logical next step to potentially retain the potency of the chloro group while improving the solubility and overall pharmacokinetic profile with the methoxy group.

Experimental Protocols for Evaluation

The biological evaluation of novel 5-Chloro-4-methoxy-7-azaindole analogs would typically involve a tiered screening approach, starting with in vitro kinase assays followed by cell-based assays.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[5]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Acquisition & Analysis Compound_Prep Serial Dilution of Test Compound Reaction_Setup Combine Kinase and Compound in Plate Compound_Prep->Reaction_Setup Reagent_Prep Preparation of Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Reaction_Start Add Substrate/ATP Mixture to Initiate Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Measure ADP Production (Luminescence) Incubation->Detection Data_Analysis Plot Dose-Response Curve and Calculate IC50 Detection->Data_Analysis

Cell-Based Anticancer Screening Protocol

This protocol describes a general method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[6][7]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assay: Add a cell viability reagent such as MTT to each well and incubate to allow for the formation of formazan crystals.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 5-Chloro-4-methoxy-7-azaindole scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. The strategic combination of a 5-chloro group for potency and a 4-methoxy group for improved physicochemical properties offers a compelling rationale for the synthesis and evaluation of new analogs. The experimental protocols outlined in this guide provide a clear roadmap for assessing the biological activity of these compounds. Further exploration of this scaffold, with diverse substitutions at other positions of the azaindole ring, is warranted and could lead to the discovery of highly potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted 7-Azaindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties, including enhanced aqueous solubility and the ability to act as both a hydrogen bond donor and acceptor, which can lead to improved pharmacokinetic profiles and target binding affinity.[1][2][3][4] This has cemented its role in a multitude of therapeutic agents, particularly as kinase inhibitors in oncology.

However, the synthesis of this valuable heterocycle is not without its challenges. The presence of an electron-deficient pyridine ring significantly alters the electronic properties of the bicyclic system compared to its indole counterpart.[1][3] Consequently, many classical indole synthesis methodologies, such as the Fischer and Bischler-Möhlau syntheses, often prove inefficient, requiring harsh reaction conditions and resulting in limited substrate scope and lower yields.[2][5]

This guide provides a comparative analysis of both classical and modern synthetic routes for preparing substituted 7-azaindoles. We will delve into the mechanistic underpinnings of each strategy, evaluate their respective strengths and limitations, and provide field-proven experimental protocols to empower researchers in drug discovery and development.

I. Classical Approaches: The Foundation and Its Flaws

Traditional methods for indole synthesis were naturally the first to be explored for 7-azaindoles. While foundational, their application to the pyridine-containing system highlights the inherent chemical challenges.

A. The Fischer Indole Synthesis

The Fischer synthesis is arguably the most well-known method for preparing indoles. The pathway involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6][7]

Mechanism & Application to 7-Azaindoles: The adaptation to 7-azaindoles requires starting with 2-pyridylhydrazine. The key step is a[8][8]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[7] However, the electron-withdrawing nature of the pyridine nitrogen disfavors this rearrangement, necessitating aggressive acidic catalysts like polyphosphoric acid (PPA) and high temperatures.[9][10]

Causality Behind Experimental Choices: The choice of a strong, dehydrating acid like PPA is critical to drive the equilibrium towards the cyclized product and overcome the high activation energy associated with disrupting the aromaticity of the pyridine precursor.

Limitations:

  • Harsh Conditions: High temperatures (160-180°C) and strong acids limit functional group tolerance.[9]

  • Low Yields: The electronic penalty of the pyridine ring often leads to modest or low yields.[2][11]

  • Limited Substrate Scope: Only pyridylhydrazines bearing electron-donating groups may provide reasonable yields.[5]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Acid-Catalyzed Cyclization 2-Pyridylhydrazine 2-Pyridylhydrazine Hydrazone Hydrazone 2-Pyridylhydrazine->Hydrazone + Ketone/-H2O Ketone Ketone Ketone->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement (H+) Aminal Aminal Di-imine->Aminal Cyclization 7-Azaindole 7-Azaindole Aminal->7-Azaindole Elimination of NH3

Caption: Fischer Indole Synthesis workflow for 7-azaindoles.

B. The Bischler-Möhlau Synthesis

This method involves the reaction of an α-haloketone with an excess of an arylamine.[12][13][14] For 7-azaindole synthesis, 2-aminopyridine serves as the arylamine.

Mechanism & Limitations: The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes an electrophilic cyclization.[13][14] Like the Fischer synthesis, this route often requires harsh thermal conditions and suffers from the low nucleophilicity of the 2-aminopyridine, leading to poor yields and unpredictable side reactions.[14] Its application in modern 7-azaindole synthesis is limited.

Bischler_Mohlau_Synthesis alpha-Haloketone alpha-Haloketone Intermediate_1 α-(2-pyridylamino)ketone alpha-Haloketone->Intermediate_1 + 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Electrophilic Cyclization Product 2-Substituted 7-Azaindole Intermediate_2->Product Aromatization

Caption: General mechanism of the Bischler-Möhlau synthesis.

II. Modern Catalytic Strategies: The New Gold Standard

Advances in organometallic chemistry have revolutionized the synthesis of 7-azaindoles, providing milder, more efficient, and highly versatile routes.[11] These methods generally involve the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.

A. Palladium-Catalyzed Sonogashira Coupling and Cyclization

This is one of the most powerful and widely adopted strategies. It is a two-step process that first involves a palladium-catalyzed Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized to form the 7-azaindole.[1][3]

Causality Behind Experimental Choices:

  • Sonogashira Coupling: This reaction is highly efficient for forming C-C bonds under mild conditions. The choice of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is standard for activating the alkyne.[1]

  • Cyclization: The subsequent intramolecular hydroamination can be promoted by various means. Base-mediated cyclization (e.g., with t-BuOK) is common.[1] The addition of a phase-transfer catalyst like 18-crown-6 can be crucial for enhancing the nucleophilicity of the amine and achieving excellent yields at lower temperatures, avoiding the need for N-protection.[15]

Advantages:

  • High Yields & Mild Conditions: Excellent overall yields are often achieved under relatively mild conditions.[15]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on the alkyne coupling partner, allowing for diverse substitutions at the 2-position.[15]

  • Convergent Approach: Allows for the rapid assembly of complex molecules.

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization Start_A 2-Amino-3-iodopyridine Intermediate 2-Amino-3-alkynylpyridine Start_A->Intermediate Pd/Cu catalyst, Base Start_B Terminal Alkyne Start_B->Intermediate Product 2-Substituted 7-Azaindole Intermediate->Product Base (e.g., t-BuOK) 18-Crown-6

Caption: Workflow for 7-azaindole synthesis via Sonogashira coupling.

B. Rhodium(III)-Catalyzed C-H Activation and Annulation

This cutting-edge strategy provides a highly atom-economical route to 7-azaindoles by directly coupling aminopyridines with alkynes via a C-H activation/annulation cascade.[2][16]

Mechanism & Key Innovation: A significant challenge in using aminopyridines for C-H activation is the high Lewis basicity of the starting material, which can lead to catalyst inhibition.[16] The breakthrough in this area was the strategic use of a Lewis acidic silver salt (e.g., Ag₂CO₃, AgSbF₆).[1][2] The silver ion coordinates to the pyridyl nitrogen, attenuating its Lewis basicity and facilitating the rhodium-catalyzed C-H bond cleavage at the C2 position of the aminopyridine.[1][2][16] This is followed by alkyne insertion and reductive elimination to form the product and regenerate the Rh(III) catalyst.[2][16]

Advantages:

  • High Efficiency & Regioselectivity: The reaction is highly regioselective and proceeds in good to excellent yields.[2][16]

  • Atom Economy: Avoids the need for pre-functionalization (i.e., halogenation) of the pyridine ring.

  • Broad Functional Group Tolerance: Tolerates a wide array of functional groups on both the aminopyridine and alkyne partners.[2][16]

Rhodium_Catalytic_Cycle Rh_III [Rh(III)Cp*]²⁺ Intermediate_A C-H Activation (Rhodacycle) Rh_III->Intermediate_A + Aminopyridine - H⁺ Intermediate_B Alkyne Insertion Intermediate_A->Intermediate_B + Alkyne Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Rearrangement Intermediate_C->Rh_III + Oxidant (Ag⁺) - Product Product 7-Azaindole Intermediate_C->Product Starting Aminopyridine + Alkyne Starting->Intermediate_A

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.

C. Photoredox/Nickel Dual Catalysis for Csp²–Csp³ Coupling

For the synthesis of cycloalkyl-substituted 7-azaindoles, a particularly challenging Csp²–Csp³ bond formation, photoredox/nickel dual catalysis has emerged as a state-of-the-art solution.[8][17]

Mechanism & Synergy: This method synergistically combines two catalytic cycles. A visible-light photoredox catalyst (e.g., an iridium or ruthenium complex) is excited by light and generates a cycloalkyl radical from a stable precursor, such as a potassium cycloalkyltrifluoroborate. Simultaneously, a nickel catalyst undergoes oxidative addition into the C-Br bond of a bromo-7-azaindole. The nickel complex then traps the cycloalkyl radical, and subsequent reductive elimination forges the C-C bond, affording the desired product.[8]

Advantages:

  • Extremely Mild Conditions: Reactions proceed at or near room temperature under visible light irradiation, showing exceptional functional group compatibility.[8][18]

  • Access to Novel Scaffolds: Enables the synthesis of previously difficult-to-access cycloalkyl-substituted azaindoles.

  • Continuous Flow Application: The protocol is amenable to continuous flow chemistry, which can accelerate the reaction and improve yields compared to batch processing.[8][18]

Dual_Catalysis cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_star PC* PC->PC_star hv (Visible Light) PC_red PC⁻ PC_star->PC_red + R-BF₃K NiII Ni(II)L₂(Ar)(Br) PC_star->NiII R• generated PC_red->PC + Ni(I)L₂-Ar - Ni(0)L₂ Ni0 Ni(0)L₂ Ni0->NiII + Ar-Br NiIII Ni(III)L₂(Ar)(R) NiII->NiIII + R• NiI Ni(I)L₂-Ar NiIII->NiI Reductive Elimination (Product) NiI->Ni0 Reduction

Caption: Interlinked photoredox and nickel dual catalytic cycles.

III. Performance Comparison: A Head-to-Head Analysis

The choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and required functional group tolerance.

Synthesis RouteStarting MaterialsKey Reagents / CatalystsTypical ConditionsYield RangeAdvantagesDisadvantages
Fischer Indole 2-Pyridylhydrazine, Ketone/AldehydePolyphosphoric Acid (PPA)160-180 °C20-60%Inexpensive starting materials, classical method.Harsh conditions, low yields, poor functional group tolerance.[2][9]
Sonogashira/Cyclization 2-Amino-3-halopyridine, Terminal AlkynePd/Cu catalyst, Base (t-BuOK), 18-Crown-665-110 °C70-95%High yields, mild conditions, broad scope for 2-substitution.[1][15]Requires pre-functionalized pyridine.
Rh(III)-C-H Activation Aminopyridine, Alkyne[RhCp*Cl₂]₂, AgSbF₆, Ag₂CO₃90 °C60-90%High atom economy, excellent regioselectivity, broad scope.[2][16]Requires expensive Rh catalyst and Ag oxidant.
Photoredox/Ni Dual Bromo-7-azaindole, Alkyl-BF₃KIr/Ru photocatalyst, Ni catalystRoom Temp, Visible Light50-85%Extremely mild, unique Csp³ coupling, flow chemistry compatible.[8][18]Requires specialized photocatalysis setup.
Suzuki-Miyaura Halo-7-azaindole, Boronic AcidPd catalyst (e.g., Pd₂dba₃), Ligand (e.g., SPhos)60-110 °C65-95%Excellent for C-C bond formation (diaryl products), good yields.[19]Primarily for functionalization, not de novo synthesis.

IV. Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for key modern syntheses.

Protocol 1: Synthesis of 2-Substituted 7-Azaindole via Sonogashira Coupling and Crown Ether-Mediated Cyclization[15]

Step A: Sonogashira Coupling

  • To a sealed tube, add 2-amino-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (3 mL), followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure. Purify the residue by column chromatography (Hexane/Ethyl Acetate) to yield the 2-amino-3-alkynylpyridine intermediate.

Step B: Cyclization

  • Dissolve the intermediate from Step A (1.0 mmol) in anhydrous toluene (5 mL) in a round-bottom flask under argon.

  • Add potassium tert-butoxide (t-BuOK, 1.5 mmol) and 18-crown-6 (0.1 mmol, 10 mol%).

  • Heat the mixture to 65 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the final 2-substituted 7-azaindole. Typical yields are >85% for this step.

Protocol 2: Synthesis of 2,3-Disubstituted 7-Azaindole via Rh(III)-Catalyzed C-H Activation[2]
  • To an oven-dried screw-cap vial, add the N-pivaloyl-2-aminopyridine (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add the internal alkyne (0.3 mmol, 1.5 equiv) and Ag₂CO₃ (0.3 mmol, 1.5 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

  • Seal the vial and place it in a preheated oil bath at 90 °C. Stir for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography (Hexane/Ethyl Acetate) to yield the N-pivaloyl-protected 7-azaindole.

  • The pivaloyl protecting group can be removed under standard basic conditions (e.g., K₂CO₃ in methanol) if desired.

Conclusion

The synthesis of substituted 7-azaindoles has evolved significantly from reliance on classical, often harsh, methodologies. Modern transition-metal catalysis has unequivocally become the gold standard, offering unparalleled efficiency, mildness, and functional group tolerance.

  • For 2-substituted azaindoles , the Sonogashira coupling followed by a base-mediated cyclization remains a robust and high-yielding choice.[1][15]

  • For atom-economical synthesis of 2,3-disubstituted analogs , Rh(III)-catalyzed C-H activation is a premier strategy, bypassing the need for pre-halogenated starting materials.[2][16]

  • For introducing challenging Csp³-hybridized substituents , photoredox/nickel dual catalysis provides access to novel chemical space under exceptionally mild conditions.[8][17]

As the demand for complex and precisely functionalized 7-azaindole cores continues to grow in drug development, these advanced catalytic methods provide the essential tools for innovation. Future developments will likely focus on further expanding the substrate scope, exploring enantioselective variations, and integrating these powerful reactions into automated continuous flow platforms.

References

A Comparative Guide to the In Vitro Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro performance of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, a promising scaffold in the development of novel kinase inhibitors. While direct experimental data for 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives is not extensively available in the public domain, we will draw upon a well-documented study on analogous compounds to illustrate the experimental workflows and data interpretation critical for researchers in drug discovery. The principles and methodologies detailed herein are directly applicable to the evaluation of a wide range of derivatives based on this core structure.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine, enabling it to effectively compete for the ATP-binding sites of various kinases.[1][2] Strategic substitutions on this core can lead to highly potent and selective inhibitors of key kinases implicated in cancer and other diseases.

A notable example of this scaffold's potential is in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][4] Dysregulation of FGFR signaling is a known driver in numerous malignancies, making it a compelling target for therapeutic intervention.[3][4] This guide will focus on a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed and evaluated for their ability to inhibit FGFRs.

Comparative In Vitro Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1 and their anti-proliferative effects on various cancer cell lines. This data is extracted from a study that aimed to optimize the FGFR inhibitory potency of this scaffold.[3]

CompoundSubstitution at 5-positionFGFR1 Inhibition IC50 (nM)Anti-proliferative Activity (IC50 in µM)
4T1
1 H1900>10
4a CF31208.5
4h CF371.2
4l CF3354.6

Table 1: Comparative in vitro activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives. Data sourced from a study on FGFR inhibitors.[3]

The lead compound, 4h , demonstrated exceptional potency against FGFR1 with an IC50 of 7 nM.[3] Further profiling of this compound revealed broad activity against other FGFR isoforms, with IC50 values of 9 nM, 25 nM, and 712 nM against FGFR2, FGFR3, and FGFR4, respectively.[3][4] This potent enzymatic inhibition translated to significant anti-proliferative effects in the low micromolar range against breast cancer cell lines.[3]

Experimental Design and Rationale

The evaluation of novel kinase inhibitors typically follows a hierarchical screening process, beginning with enzymatic assays to determine direct target engagement and followed by cell-based assays to assess cellular potency and phenotypic effects.

Workflow for In Vitro Evaluation of Kinase Inhibitors

G cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays enzymatic_inhibition Biochemical Kinase Assay (e.g., Lanthascreen) ic50_determination IC50 Determination enzymatic_inhibition->ic50_determination Dose-response selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling Broad-panel screening cell_viability Anti-proliferative Assay (e.g., MTT, CellTiter-Glo) selectivity_profiling->cell_viability Confirm cellular activity target_engagement Cellular Target Engagement (e.g., Western Blot for p-FGFR) cell_viability->target_engagement Validate on-target effect downstream_signaling Downstream Pathway Analysis (e.g., p-ERK, p-Akt) target_engagement->downstream_signaling Assess pathway modulation

Caption: A generalized workflow for the in vitro characterization of kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of binding results in a decrease in the FRET signal.

Materials:

  • FGFR1 kinase (recombinant)

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive tracer

  • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/antibody mixture in assay buffer and add 5 µL to each well.

  • Prepare the tracer in assay buffer and add 2.5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizing the Mechanism: FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway, which is inhibited by the 1H-pyrrolo[2,3-b]pyridine derivatives discussed.

FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg activates RAS RAS Dimerization->RAS activates PI3K PI3K Dimerization->PI3K activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimerization inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and potent core for the development of kinase inhibitors. The data presented for FGFR inhibitors highlights the potential for achieving high potency and desirable cellular activity through strategic chemical modifications. While specific in vitro assay results for this compound derivatives are yet to be widely published, the methodologies and principles outlined in this guide provide a robust framework for their evaluation. Future studies should focus on the synthesis and comprehensive in vitro and in vivo characterization of this and other unexplored derivatives to further delineate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds.

References

Efficacy of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine Based Inhibitors: A Guided Exploration of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Core in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structure, being a bioisostere of indole and purine, allows it to form key interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases. This has led to its incorporation into numerous clinically evaluated and approved drugs, particularly in oncology.[1] The specific substitution pattern on this core dramatically influences potency and selectivity. This guide focuses on the 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, a promising but less publicly documented building block in the development of targeted inhibitors.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor

The 7-azaindole nucleus is a versatile pharmacophore for targeting protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The pyrrolo[2,3-b]pyridine core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Key Kinase Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives

While specific data for 5-Chloro-4-methoxy substituted inhibitors is sparse, extensive research on other derivatives highlights several key kinase families as primary targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For example, compound 4h (a 5-trifluoromethyl derivative) demonstrated impressive inhibitory activity against FGFR1-3 with IC50 values in the low nanomolar range.[2] This highlights the potential of the scaffold in targeting this important kinase family.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a key regulator of macrophage differentiation and survival and is implicated in various inflammatory diseases and cancers. The 7-azaindole scaffold has been successfully employed to develop CSF1R inhibitors.[3]

  • Inhibitor of κB Kinases (IKKα and IKKβ): These kinases are central to the NF-κB signaling pathway, a critical regulator of inflammation and immunity. Recently, an aminoindazole-pyrrolo[2,3-b]pyridine scaffold was developed into a novel series of potent and selective IKKα inhibitors.[4]

The 5-chloro and 4-methoxy substitutions on the pyrrolo[2,3-b]pyridine core are expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for different kinase targets. The chlorine atom at the 5-position can engage in halogen bonding or occupy a hydrophobic pocket, while the 4-methoxy group can act as a hydrogen bond acceptor and influence the overall solubility and metabolic stability of the compound.

Comparative Efficacy Data of Representative 1H-Pyrrolo[2,3-b]pyridine Inhibitors

As a direct comparison of this compound based inhibitors is not possible from public data, the following table presents efficacy data for representative inhibitors from the broader 7-azaindole class to illustrate the potential of this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based AssayReference
Compound 4h FGFR1, FGFR2, FGFR37, 9, 254T1 breast cancer cell proliferation[2]
SU1261 IKKα, IKKβKᵢ = 10, Kᵢ = 680Cellular non-canonical NF-κB signaling[4]
SU1349 IKKα, IKKβKᵢ = 16, Kᵢ = 3352Cellular non-canonical NF-κB signaling[4]

Note: The compounds listed above do not possess the 5-Chloro-4-methoxy substitution pattern but belong to the same 1H-pyrrolo[2,3-b]pyridine class.

Signaling Pathway and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase Cascade (e.g., MAPK)

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.

Caption: General workflow for kinase inhibitor evaluation.

Experimental Methodologies

The evaluation of kinase inhibitors requires a multi-tiered approach, starting from biochemical assays to cellular and in vivo models.

Biochemical Kinase Assay (Example: FGFR1)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute the recombinant human FGFR1 enzyme and the biotinylated poly(Glu, Tyr) 4:1 substrate in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer.

    • Serially dilute the test compounds in DMSO and then in the kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the FGFR1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture. The final ATP concentration should be at its Km value.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the TR-FRET detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Analysis:

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on the target kinase.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to have aberrant activity of the target kinase (e.g., a cell line with an FGFR amplification for an FGFR inhibitor) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle (DMSO) and incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of proliferation inhibition relative to the vehicle-treated cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. While publicly available efficacy data for inhibitors based on the specific this compound core is currently limited, the extensive research on related 7-azaindole derivatives strongly suggests its potential in targeting key kinases implicated in cancer and inflammatory diseases. The 5-chloro and 4-methoxy substitutions offer unique opportunities for chemists to fine-tune the pharmacological properties of these inhibitors.

Further research is warranted to synthesize and evaluate a focused library of compounds based on the this compound scaffold against a panel of disease-relevant kinases. Such studies will be instrumental in elucidating the specific structure-activity relationships conferred by these substitutions and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these future inhibitors.

References

A Researcher's Guide to Cross-Reactivity Profiling of 5-Chloro-4-methoxy-7-azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of the 7-Azaindole Scaffold

The 7-azaindole core is a well-established "privileged structure" in medicinal chemistry, frequently utilized for its ability to mimic the purine scaffold of ATP and form critical hydrogen bond interactions within the hinge region of protein kinases.[1][2] This bioisosteric relationship has made it a foundational component in the design of numerous kinase inhibitors.[3] The specific derivatization of this scaffold, such as with the 5-chloro and 4-methoxy substitutions, aims to fine-tune properties like potency, solubility, and membrane permeability, while exploring new pockets within the kinase active site to enhance selectivity.

However, the very feature that makes this scaffold effective—its affinity for the highly conserved ATP-binding site—is also its greatest liability. The human kinome consists of over 500 protein kinases, many of which share significant structural homology in the ATP pocket.[4] This conservation creates a high risk of off-target binding, where a compound designed for one kinase inadvertently inhibits others.[4][5][6] Such cross-reactivity can lead to unforeseen toxicities or confound experimental results by producing phenotypes unrelated to the inhibition of the primary target.[7][8]

This guide provides a comprehensive, multi-tiered strategy for the rigorous cross-reactivity profiling of novel 5-Chloro-4-methoxy-7-azaindole derivatives. We will move beyond simple IC50 values to build a holistic understanding of a compound's selectivity, integrating biochemical data with target engagement in a more physiologically relevant cellular context.

The Core Challenge: On-Target Efficacy vs. Off-Target Liability

The central goal of kinase inhibitor development is to achieve a therapeutic window where the desired on-target inhibition occurs at concentrations well below those that cause problematic off-target effects. A promiscuous inhibitor may appear potent against its intended target but can trigger a cascade of unintended signaling events by interacting with dozens, or even hundreds, of other kinases.[9][10] Understanding this profile is not merely an academic exercise; it is a critical step in drug development and in the validation of chemical probes for basic research.[6][11]

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound 5-Chloro-4-methoxy- 7-azaindole Derivative TargetKinase Primary Target Kinase (e.g., CDK9) Compound->TargetKinase Inhibition OffTargetKinase Off-Target Kinase (e.g., ROCK2) Compound->OffTargetKinase Cross-Reactivity (Inhibition) Substrate1 Target Substrate TargetKinase->Substrate1 Phosphorylation DesiredEffect Desired Biological Effect (e.g., Apoptosis in Cancer Cell) Substrate1->DesiredEffect Substrate2 Unrelated Substrate OffTargetKinase->Substrate2 Phosphorylation SideEffect Undesired Side Effect (e.g., Cardiotoxicity) Substrate2->SideEffect

Caption: On-Target vs. Off-Target Inhibition.

A Multi-Tiered Experimental Strategy for Profiling

A robust profiling campaign relies on orthogonal assays that progress from a broad, high-throughput overview to a focused, context-rich cellular validation.

Tier 1: Large-Scale Biochemical Kinome Profiling

Causality: The first step is to cast a wide net. A large-scale biochemical screen against a panel of hundreds of recombinant kinases provides the most unbiased initial assessment of a compound's selectivity profile.[9] This approach allows for the rapid identification of both expected and unexpected interactions across the kinome.

Experimental Protocol: Broad Kinome Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of the 5-Chloro-4-methoxy-7-azaindole derivative in 100% DMSO. Create serial dilutions to be tested at a final concentration of 1 µM for initial screening.

  • Assay Plate Setup: Utilize a high-throughput system, such as the Promega Kinase Selectivity Profiling System, which provides pre-aliquoted kinases and their corresponding substrates in 384-well plates.[12]

  • Kinase Reaction:

    • To each well, add the kinase reaction buffer containing ATP (typically at its Km concentration for each kinase) and the specific substrate.

    • Add 1 µL of the test compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding the specific recombinant kinase enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Terminate the kinase reaction and measure the remaining ATP using a luminescence-based assay like ADP-Glo™. This assay quantifies kinase activity by measuring ADP production.[13]

    • Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the Percent Inhibition for each kinase relative to the DMSO control. For any hits showing significant inhibition (>70%), perform follow-up dose-response assays to determine the IC50 value.

cluster_workflow Tier 1: Biochemical Profiling Workflow A Prepare Compound Stock (10 mM in DMSO) C Add Compound (1 µM) or DMSO Control A->C B Dispense Kinase/Substrate/ATP into 384-well plates B->C D Initiate Reaction with Kinase Enzyme Incubate 60 min @ 30°C C->D E Stop Reaction & Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition vs. DMSO F->G H Identify Hits (>70% inh.) & Determine IC50 G->H

Caption: Workflow for Large-Scale Kinome Profiling.

Tier 2: Cellular Target Engagement & Selectivity Profiling

Causality: Biochemical assays, while essential, are conducted in a highly artificial environment. They use purified, often truncated, recombinant enzymes and lack the complex regulatory mechanisms, scaffolding proteins, and high intracellular ATP concentrations (~1-10 mM) present in a living cell.[14] These factors can dramatically alter a compound's apparent potency and selectivity. Therefore, it is critical to validate biochemical hits in a cellular context.

Experimental Protocol: KiNativ™ In-Situ Kinase Profiling

The KiNativ™ platform is an activity-based protein profiling (ABPP) method that measures an inhibitor's ability to compete with an ATP-biotin probe for binding to native kinases within a cell lysate.[15] This provides a more accurate measure of target engagement under near-physiological conditions.[14]

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where the primary target is active) and prepare a native protein lysate under non-denaturing conditions.

  • Inhibitor Treatment: Aliquot the cell lysate and treat with a dose range of the 5-Chloro-4-methoxy-7-azaindole derivative or DMSO control for 60 minutes.

  • Probe Labeling: Add a desthiobiotinylated acylphosphate-nucleotide probe to each lysate. This probe will covalently bind to the active site of kinases that are not already occupied by the inhibitor.

  • Protein Digestion: Stop the labeling reaction and perform a tryptic digest to generate peptides.

  • Enrichment & LC-MS/MS: Enrich the biotin-labeled peptides using streptavidin beads. Analyze the enriched peptides via targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of probe-labeled peptides for each kinase across the different inhibitor concentrations. A decrease in a specific peptide signal indicates that the inhibitor successfully engaged that kinase, preventing probe binding. Calculate cellular EC50 values from this data.

cluster_workflow Tier 2: KiNativ™ Workflow A Prepare Native Cell Lysate B Treat Lysate with Inhibitor Dose-Response A->B C Add ATP-Biotin Probe (Labels unoccupied kinases) B->C D Tryptic Digest to Peptides C->D E Enrich Biotinylated Peptides (Streptavidin) D->E F LC-MS/MS Analysis E->F G Quantify Peptide Signals (Represents Kinase Activity) F->G H Calculate Cellular EC50 for each Kinase G->H

Caption: Workflow for KiNativ™ Cellular Target Engagement.

Comparative Data Analysis and Interpretation

The true power of this guide comes from integrating and comparing the data from both tiers. Below are hypothetical results for two derivatives, Cpd-A and Cpd-B , compared against a known promiscuous inhibitor (Staurosporine) and a selective standard for a hypothetical target, CDK9.

Table 1: Comparative Biochemical Selectivity Profile

CompoundPrimary Target (CDK9) IC50 (nM)S-Score (10)¹Number of Off-Targets (IC50 < 1 µM)²Key Off-Targets (>10x Potency vs. CDK9)
Cpd-A 150.2548DYRK1A, PIM1, CLK1
Cpd-B 250.043None
Staurosporine50.85>200Widespread
Selective Standard200.021None

¹Selectivity Score (S-Score): The number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity. ²Kinome Panel Size = 300 kinases

Table 2: Comparison of Biochemical vs. Cellular Potency

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM) (KiNativ™)Potency Shift (Cellular/Biochemical)
Cpd-A CDK91525016.7x
Cpd-A DYRK1A815018.8x
Cpd-B CDK925451.8x

Expert Interpretation:

  • Cpd-A demonstrates poor selectivity. Although it is potent against the primary target CDK9, its low S-score and high number of off-targets are concerning.[9] The identification of potent off-targets like DYRK1A and PIM1 suggests this compound would likely produce a complex biological response not solely attributable to CDK9 inhibition.[16]

  • Cpd-B is a highly selective candidate. It has an excellent S-score, comparable to the selective standard, with very few off-targets. This profile makes it a much better tool for specifically interrogating CDK9 function.

  • Cellular potency shifts are revealing. Cpd-A shows a significant >16-fold loss in potency in the cellular assay compared to the biochemical one. This common phenomenon can be attributed to poor cell permeability, active efflux by transporters, or competition with the high intracellular concentration of ATP.[14] In contrast, Cpd-B shows a minimal shift, indicating it effectively reaches and engages its target in a more complex environment. This makes Cpd-B the far superior lead candidate for further development.

Conclusion: A Blueprint for Confidence in Selectivity

The 5-Chloro-4-methoxy-7-azaindole scaffold holds significant potential for the development of novel kinase inhibitors. However, realizing this potential requires a rigorous and multi-faceted approach to cross-reactivity profiling. By moving beyond a single biochemical IC50 value and embracing a tiered strategy that incorporates broad kinome scanning and, critically, cellular target engagement validation, researchers can make informed decisions. This comparative framework allows for the clear identification of compounds like the hypothetical Cpd-B —not just the most potent, but the most selective and functionally effective in a physiological context. This methodology provides the necessary confidence to advance a compound, ensuring that the observed biological effects are truly a consequence of on-target activity.

References

A Comparative Guide to Confirming the Mechanism of Action for Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Mechanistic Validation

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides an excellent framework for developing highly potent and selective ligands, making it a cornerstone of numerous biologically active molecules.[1][2] This scaffold is particularly prominent in the development of targeted therapies for diseases ranging from cancer to inflammatory disorders, frequently functioning as the core of potent protein kinase inhibitors.[3][4][5][6][7]

Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases.[8] Consequently, small-molecule kinase inhibitors have become a major class of therapeutics. However, the journey from a promising "hit" compound to a validated drug candidate is fraught with challenges. A critical, non-negotiable step in this process is the rigorous confirmation of its mechanism of action (MoA).[9] Simply demonstrating that a compound kills cancer cells is insufficient; we must prove how it works. This involves confirming direct interaction with the intended target, demonstrating engagement within a complex cellular environment, and linking this molecular interaction to a measurable downstream biological effect.[10][11]

This guide provides a comprehensive framework for validating the MoA of a novel pyrrolo[2,3-b]pyridine-based kinase inhibitor, which we will call "Compound P" . We will objectively compare its performance with two well-characterized alternatives:

  • Alternative A: A highly selective, approved inhibitor for the same target kinase family (e.g., a selective JAK inhibitor).

  • Alternative B: A known multi-kinase inhibitor that also hits the primary target of Compound P but has a broader activity profile (e.g., Sunitinib, which inhibits VEGFR, PDGFR, and others).[12]

Through a multi-pronged approach encompassing biochemical, cellular, and phenotypic assays, we will illustrate how to build a robust, self-validating data package that definitively confirms the MoA.

The Validation Framework: A Triad of Evidentiary Support

Confirming a compound's MoA is not a linear process but a logical progression of experiments designed to answer three fundamental questions. Each stage builds upon the last, providing an increasingly higher level of confidence in the proposed mechanism.

G cluster_0 Mechanism of Action Validation Workflow A Biochemical Assays (Does it hit the isolated target?) B Target Engagement Assays (Does it hit the target in a live cell?) A->B Confirms Cell Permeability & Intracellular Binding C Functional Cellular Assays (Does target engagement alter downstream signaling?) B->C Links Target Binding to Pathway Activity D Phenotypic Assays (Does pathway modulation produce the desired biological outcome?) C->D Connects Molecular MoA to Cellular Phenotype E Confirmed Mechanism of Action D->E

Figure 1: The logical workflow for validating a kinase inhibitor's mechanism of action.

Biochemical Assays: Proving Direct Target Inhibition

Expertise & Causality: The first step is to determine if the compound can inhibit the catalytic activity of the purified, isolated kinase enzyme.[13] This is the cleanest assessment of direct interaction, free from the complexities of a cellular environment. We utilize assays that measure the consumption of ATP or the generation of ADP, the universal byproducts of the kinase reaction.[14] Performing these assays at the ATP concentration equal to its Michaelis-Menten constant (Kₘ) is critical for accurately comparing ATP-competitive inhibitors, as their apparent potency (IC₅₀) can be significantly influenced by ATP levels.[15]

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound P, Alternative A, and Alternative B in 100% DMSO, starting at a 100X final concentration.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of a solution containing the target kinase (e.g., JAK2, VEGFR2) and its specific peptide substrate in reaction buffer. Pre-incubate for 15 minutes at room temperature to allow compound binding.[14]

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at the predetermined Kₘ concentration).

  • Kinase Reaction: Incubate for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.

Comparative Data: Biochemical Potency and Selectivity

The table below presents hypothetical data from biochemical assays, comparing Compound P against our alternatives across a panel of kinases.

CompoundTarget KinaseIC₅₀ (nM)Off-Target Kinase 1 (e.g., Src) IC₅₀ (nM)Off-Target Kinase 2 (e.g., CDK2) IC₅₀ (nM)
Compound P JAK2 5.2 850>10,000
Alternative A JAK2 2.81,200>10,000
Alternative B JAK2 25.645.1 2,100

Interpretation: This data suggests Compound P is a potent inhibitor of its target kinase, JAK2. Crucially, it shows high selectivity against other representative kinases, similar to the approved selective inhibitor (Alternative A). In contrast, Alternative B demonstrates multi-kinase activity, inhibiting both the primary target and Src with significant potency.[16]

Cellular Target Engagement: Confirming Intracellular Interaction

Expertise & Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux.[10] Therefore, the next critical step is to confirm that the compound can enter a live cell and physically bind to its intended target.[17] Target engagement assays provide this crucial link between in vitro activity and cellular function.[18] The NanoBRET™ Target Engagement assay is an ideal technology for this purpose, as it measures compound binding in real-time within intact cells.[19][20]

Protocol: NanoBRET™ Intracellular Target Engagement Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competing inhibitor.[20]

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK2-NLuc). Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds (Compound P, Alternatives A & B).

    • To the cells, add the NanoBRET™ Tracer specific for the target kinase, immediately followed by the compound dilutions.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding competition to reach equilibrium.

  • Signal Detection:

    • Add Nano-Glo® Substrate to the wells.

    • Read both the donor (NanoLuc®) and acceptor (Tracer) emission signals on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC₅₀, which reflects the compound's apparent affinity for the target in live cells.

Comparative Data: Intracellular Target Affinity
CompoundTarget KinaseCellular Target Engagement IC₅₀ (nM)
Compound P JAK2 48
Alternative A JAK2 35
Alternative B JAK2 210

Interpretation: The data confirms that Compound P enters live cells and binds to its target, JAK2, with high potency. The shift in IC₅₀ from the biochemical assay (5.2 nM) to the cellular assay (48 nM) is expected and reflects the need to compete with intracellular ATP concentrations. The potency is comparable to the selective inhibitor (Alternative A), further strengthening the MoA hypothesis.

Functional Cellular Assays: Verifying Downstream Pathway Modulation

Expertise & Causality: Having confirmed that our compound hits its target in a cell, we must now demonstrate that this binding event leads to the intended biological consequence: the inhibition of the downstream signaling pathway.[21] For many kinases, this involves measuring the phosphorylation status of a key substrate. For the JAK-STAT pathway, cytokine stimulation leads to JAK-mediated phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[22] A true JAK inhibitor should block this phosphorylation event.[23][24]

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Inhibitor Compound P (JAK Inhibitor) Inhibitor->JAK

Figure 2: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-b]pyridine compound.
Protocol: Western Blot for Phospho-STAT3

This protocol assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT3 in a relevant cell line (e.g., TF-1).

Methodology:

  • Cell Culture and Starvation: Culture TF-1 cells to the desired density. To reduce basal signaling, starve the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Compound P, Alternative A, and Alternative B for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or erythropoietin) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.

Comparative Data: Inhibition of Downstream Signaling
Compound (at 10x Cellular IC₅₀)p-STAT3 Signal (% of Stimulated Control)
Unstimulated Control5%
Stimulated Control (DMSO)100%
Compound P 12%
Alternative A 9%
Alternative B 35%

Interpretation: Compound P effectively blocks the phosphorylation of STAT3, a direct downstream substrate of its target, JAK2. Its functional activity is comparable to the highly selective Alternative A. Alternative B shows less complete inhibition at a comparable multiple of its IC₅₀, which could be due to its broader kinase activity affecting other pathways that might indirectly influence STAT3 phosphorylation. This functional data provides strong evidence that the target engagement observed previously translates into the desired modulation of the signaling pathway.

Phenotypic Assays: Linking MoA to Cellular Outcome

Expertise & Causality: The final step is to demonstrate that inhibiting the target kinase and its downstream pathway produces the intended cellular phenotype, such as inhibiting the proliferation of a cancer cell line known to be dependent on that pathway.[19] This connects the molecular MoA to a therapeutically relevant outcome.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on JAK-STAT signaling (e.g., HEL 92.1.7) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of Compound P, Alternative A, and Alternative B to the cells.

  • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.

  • Signal Generation: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of inhibitor concentration to determine the IC₅₀ for cell proliferation.

Comparative Data: Anti-Proliferative Activity
CompoundCell Proliferation IC₅₀ (nM) in JAK-dependent cells
Compound P 65
Alternative A 52
Alternative B 280

Interpretation: Compound P inhibits the proliferation of a JAK-dependent cancer cell line with a potency that closely correlates with its cellular target engagement and pathway inhibition data. This alignment across all three tiers of the validation framework provides a powerful, cohesive argument for its specific mechanism of action.

Conclusion: A Synthesized and Self-Validating MoA Confirmation

The validation of a drug candidate's mechanism of action is a cornerstone of modern drug development. As demonstrated, a pyrrolo[2,3-b]pyridine compound's journey from a chemical structure to a validated inhibitor requires a systematic, multi-faceted approach. By integrating biochemical assays to confirm direct enzyme inhibition, cellular target engagement assays to prove intracellular binding, and functional assays to verify downstream pathway modulation and phenotypic outcomes, we can build an unassailable case for a specific MoA.

The comparative data for "Compound P" shows a logical and consistent progression:

  • Potent and selective biochemical inhibition of the target kinase.

  • Direct and potent binding to the target within a live cellular environment.

  • Effective and specific blockade of the downstream signaling pathway.

  • A resulting anti-proliferative effect in a disease-relevant cell line at a concentration consistent with its cellular activity.

This comprehensive, self-validating dataset provides high confidence that the observed biological effects of Compound P are indeed a direct result of its intended mechanism of action, paving the way for further preclinical and clinical development.

References

A Comparative Guide to the Cellular Activity of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cellular activity of compounds derived from the 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these compounds, objectively compares their performance with alternative kinase inhibitors, and provides detailed experimental protocols to support further investigation.

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structure is a bioisostere of purines and indoles, allowing it to mimic the natural ligands of many enzymes, particularly ATP in the context of protein kinases. This inherent characteristic makes it a "privileged scaffold" for the design of potent and selective kinase inhibitors. The 5-Chloro-4-methoxy substitution pattern on this scaffold has been explored to fine-tune the electronic and steric properties of the molecule, enhancing its binding affinity and selectivity for specific kinase targets.

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. This guide will focus on derivatives of this compound that have shown promise as inhibitors of key oncogenic kinases, primarily Fibroblast Growth Factor Receptors (FGFRs) and Traf2 and Nck-interacting kinase (TNIK).

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling cascades.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant activation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a known driver of various cancers, including breast, lung, and bladder cancer. This activation leads to the stimulation of downstream pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, angiogenesis, and migration.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against FGFR1, 2, and 3. A standout compound from this series, designated as 4h , exhibited pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively[1][2][3][4][5]. The binding mode of these inhibitors often involves the formation of crucial hydrogen bonds within the kinase hinge region, a common feature of ATP-competitive inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation FGF FGF Ligand FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 5-Chloro-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Derivative Compound->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Inhibition of Traf2 and Nck-interacting kinase (TNIK)

TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway. Dysregulation of the Wnt pathway is strongly implicated in the development and progression of colorectal cancer and other malignancies. TNIK inhibitors represent a promising therapeutic strategy for these cancers. Studies have utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) models to design and evaluate 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells[6][7]. These compounds aim to disrupt the aberrant Wnt signaling that drives cancer cell proliferation and survival[8].

Comparative Performance Analysis of Cellular Activity

It is crucial to note that variations in cell lines, assay conditions, and experimental protocols can influence the observed IC50 values. Therefore, the following comparison should be interpreted with this in mind.

Compound Class/NameTarget Kinase(s)Cell Line(s)Cellular Activity (IC50)Key Cellular EffectsReference(s)
1H-pyrrolo[2,3-b]pyridine derivative (4h) FGFR1, 2, 3 4T1 (Breast Cancer) FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion [1][2][3][4][5]
AZD4547FGFR1, 2, 3VariousVaries by cell lineAntitumor effects directly on cancer cells and indirectly through the tumor microenvironment[9][10]
BGJ398 (Infigratinib)FGFR1, 2, 3VariousVaries by cell lineUpregulation of TP53, induction of cell death[9][10]
DovitinibFGFR1, 2, 3, VEGFR2, CSF1RVariousVaries by cell lineMulti-kinase inhibition with broad anti-proliferative and anti-angiogenic effects[9]
1H-pyrrolo[2,3-b]pyridine derivatives TNIK Colorectal Cancer Cells pIC50 range: 7.37 to 9.92 Inhibition of Wnt signaling pathway, anti-proliferative activity [6][7]
NCB-0846TNIKColorectal Cancer CellsIC50 = 21 nMInhibition of Wnt-driven gene expression, inhibition of cell proliferation and cancer stemness[11][12]

From the available data, 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h, demonstrate high potency against FGFRs, with IC50 values in the low nanomolar range, comparable to other well-established FGFR inhibitors. Similarly, derivatives targeting TNIK show significant promise with high pIC50 values, indicating strong inhibitory potential.

Experimental Protocols for Cellular Activity Assessment

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key cellular assays used to evaluate the efficacy of kinase inhibitors. These protocols are designed to be self-validating by including appropriate controls.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and reference inhibitors) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

References

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

As researchers and drug development professionals, our work with novel chemical entities like this compound is foundational to therapeutic innovation. This substituted azaindole is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology research[1]. However, its potential biological activity necessitates a robust understanding and implementation of safety protocols. This guide provides essential, experience-driven safety and logistical information for handling this compound, ensuring the integrity of your research and, most importantly, your personal safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as acutely toxic if swallowed. While comprehensive toxicological data may not be available for this specific compound, the precautionary principle dictates that we treat it with a high degree of caution. Structurally related compounds often cause skin, eye, and respiratory irritation[2][3][4][5]. Therefore, a comprehensive safety plan must address all potential routes of exposure: inhalation, ingestion, and dermal contact.

Hazard Identification Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed

This table summarizes the primary hazard associated with this compound based on available safety data sheets.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your final and most critical line of defense against chemical exposure. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.

Hand Protection: Your First Barrier

Direct skin contact is a primary route of exposure. Chemically resistant gloves are mandatory.

  • Glove Type: Nitrile gloves are a suitable choice for handling this compound[2][6]. They offer good resistance to a range of chemicals.

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • Employ the double-gloving technique, especially when handling larger quantities or during prolonged procedures. This provides an additional layer of protection against undetected micro-perforations.

    • Practice proper glove removal to avoid contaminating your skin.

    • Dispose of contaminated gloves in the designated hazardous waste stream immediately after use.

Eye and Face Protection: Shielding Against Splashes

Protecting your eyes from splashes of the compound or its solutions is paramount.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required[2].

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a face shield should be worn in addition to goggles[2][7].

Body Protection: Minimizing Skin Exposure

A lab coat is essential for protecting your skin and personal clothing from contamination.

  • Material: A flame-resistant lab coat is recommended[2].

  • Proper Wear: Ensure your lab coat is fully buttoned, with the sleeves rolled down.

  • Additional Measures: Wear long pants and closed-toe shoes to cover all exposed skin on your lower body[2].

Respiratory Protection: When Engineering Controls Are Not Enough

Engineering controls, such as a chemical fume hood, should always be the primary method of controlling inhalation exposure.

  • When Required: A NIOSH-approved respirator may be necessary if you are working outside of a fume hood, during a large spill cleanup, or if your risk assessment indicates the potential for aerosol generation[2][8].

  • Fit and Training: If a respirator is required, you must be properly fit-tested and trained in its use according to your institution's environmental health and safety (EHS) guidelines.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks. Wear nitrile gloves during this process[9].

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][10].

Handling and Use
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure[2][11].

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[3][10]. Wash your hands thoroughly after handling the compound, even if you were wearing gloves[6][7][10].

Spill Management
  • Small Spills: For minor spills within a fume hood, absorb the material with an inert substance like vermiculite or sand. Place the absorbed material into a sealed container for proper disposal[2].

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department[2].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Streams: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent materials) in a designated hazardous waste container.

  • Consult Guidelines: Always follow your institution's and local regulations for hazardous waste disposal[5][7][12].

Visualizing the Workflow: A Step-by-Step Safety Protocol

To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages and associated safety measures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood Ensure safety readiness handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh Proceed with handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve Continue experiment cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A flowchart illustrating the key safety steps from preparation to cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.